Hydrocortisone Aceponate
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2018.
RN given refers to (11beta)-isomers; structure given in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBMYAOAMQLLPK-FZNHGJLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-20-7 | |
| Record name | Hydrocortisone aceponate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone aceponate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone aceponate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14538 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE ACEPONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2340UP1L2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Hydrocortisone Aceponate on Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) aceponate (HCA) is a potent, non-halogenated diepoxycorticosteroid used topically for the treatment of inflammatory and pruritic dermatoses.[1] Its efficacy is rooted in its high affinity for the glucocorticoid receptor (GR) and its favorable pharmacokinetic profile within the skin. As a diester of hydrocortisone, HCA is designed for enhanced lipophilicity, leading to increased penetration into the skin and accumulation at the site of action, which allows for high local activity with reduced systemic effects.[2]
This technical guide provides an in-depth exploration of the molecular mechanisms by which hydrocortisone aceponate interacts with the glucocorticoid receptor to exert its anti-inflammatory effects. It details the core signaling pathways, presents comparative quantitative data on receptor binding and functional activity, and outlines key experimental protocols for assessing glucocorticoid action.
The Glucocorticoid Receptor Signaling Pathway
The biological effects of HCA are mediated through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4] In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a conformation ready for ligand binding.[5]
The general mechanism proceeds as follows:
-
Ligand Binding: Being lipophilic, HCA diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR.
-
Conformational Change and Dissociation: This binding induces a conformational change in the GR, leading to the dissociation of the associated heat shock proteins and other chaperones.
-
Nuclear Translocation: The activated HCA-GR complex exposes its nuclear localization signals, facilitating its translocation into the nucleus through the nuclear pore complex.
-
Gene Regulation: Once in the nucleus, the HCA-GR complex modulates the transcription of target genes through two primary genomic mechanisms: transactivation and transrepression .[6]
References
- 1. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 2. This compound activity and benefit/risk ratio in relation to reference topical glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Laboratory-Scale Synthesis of Hydrocortisone Aceponate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective laboratory-scale synthesis pathway for hydrocortisone (B1673445) aceponate, a potent topical corticosteroid. The synthesis involves a three-step process starting from hydrocortisone, focusing on selective esterification at the C17 and C21 positions. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams of the chemical pathway and experimental workflow to aid in comprehension and reproducibility.
I. Synthesis Pathway Overview
The synthesis of hydrocortisone aceponate (also known as hydrocortisone 17-propionate 21-acetate) from hydrocortisone is achieved through a three-step reaction sequence. The overall strategy involves the selective propionylation of the C17 hydroxyl group, followed by the acetylation of the C21 hydroxyl group.
-
Formation of a Cyclic Orthoester Intermediate: Hydrocortisone is first reacted with an orthoester, such as ethyl orthopropionate, in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction forms a cyclic orthoester intermediate, protecting both the C17 and C21 hydroxyl groups.
-
Selective Hydrolysis to Hydrocortisone 17-Propionate: The cyclic orthoester intermediate is then subjected to controlled partial hydrolysis. This step is designed to selectively cleave the bond at the C21 position, yielding hydrocortisone 17-propionate.
-
Acetylation to this compound: Finally, the free hydroxyl group at the C21 position of hydrocortisone 17-propionate is acetylated using an acetylating agent like acetic anhydride (B1165640) to produce the final product, this compound.
Caption: Chemical synthesis pathway of this compound from hydrocortisone.
II. Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Hydrocortisone 17-Propionate
This step involves the formation of a cyclic orthoester and its subsequent selective hydrolysis.
Materials:
-
Hydrocortisone
-
Absolute Dimethylformamide (DMF)
-
Triethyl Orthopropionate
-
p-Toluenesulfonic acid monohydrate
-
Pyridine
-
0.1 M Trisodium citrate (B86180) solution
-
0.1 N Hydrochloric acid
-
Chloroform
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 18 g of hydrocortisone in 18 ml of absolute dimethylformamide.
-
To this solution, add 16 ml of triethyl orthopropionate and 60 mg of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to approximately 110°C and stir for 6 hours.
-
After cooling to room temperature, add 0.4 ml of pyridine to quench the acid catalyst.
-
Reduce the volume of the mixture in a vacuum.
-
Dissolve the viscous residue in 1.2 L of methanol.
-
Add a buffer mixture composed of 121.6 ml of 0.1 M Trisodium citrate solution and 24.4 ml of 0.1 N hydrochloric acid.
-
Boil the solution under reflux to effect partial hydrolysis.
-
After cooling, remove the methanol under reduced pressure.
-
Mix the remaining suspension with an equal volume of water to precipitate the crude product.
-
Collect the crystalline raw product by filtration.
-
Purify the crude product by column chromatography on silica gel using a chloroform/3% methanol solvent system to yield pure hydrocortisone 17-propionate.[1]
Step 2: Synthesis of this compound (Hydrocortisone 17-Propionate 21-Acetate)
This final step involves the acetylation of the 21-hydroxyl group.
Materials:
-
Hydrocortisone 17-propionate
-
Absolute Pyridine
-
Acetic anhydride
-
Ice
-
Water
-
Methanol
-
Benzine (boiling range 60-80°C)
-
Silica gel for column chromatography
-
Chloroform/3% methanol
Procedure:
-
Dissolve 3 g of hydrocortisone 17-propionate in 5 ml of absolute pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add 5 ml of acetic anhydride to the cooled solution.
-
Stir the mixture for 2 hours while maintaining the ice cooling.
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into 50 ml of ice water. An oil will precipitate.
-
Digest the precipitated oil three times with 50 ml of water.
-
To remove residual pyridine, dissolve the product in 50 ml of methanol and remove the solvent in a vacuum. Repeat this step several times.
-
The residue can be further purified by fractionation over a silica gel column with chloroform/3% methanol.
-
Crystallize the purified product from benzine (boiling range 60-80°C) to obtain pure hydrocortisone 17-propionate 21-acetate.[1] An alternative acetylating agent that can be used is acetic anhydride with 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF.[2]
III. Quantitative Data Summary
The following table summarizes the quantitative data, including yields and melting points, for the key compounds in the synthesis pathway.
| Compound | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |
| Hydrocortisone 17-Propionate | Hydrocortisone (18 g) | Triethyl orthopropionate, p-TsOH, Trisodium citrate-HCl buffer | 9.5 g (approx. 47%) | 192 - 193 | [1] |
| This compound | Hydrocortisone 17-Propionate (3 g) | Acetic anhydride, Pyridine | 1.78 g (approx. 53%) | Not specified | [1] |
IV. Experimental Workflow
The logical flow of the experimental process from starting materials to the final purified product is illustrated below.
Caption: Laboratory workflow for the synthesis of this compound.
References
An In-Depth Analysis of Hydrocortisone Aceponate's Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) aceponate (HCA) is a potent, non-halogenated die-ester topical glucocorticoid utilized in veterinary and human dermatology to treat inflammatory skin conditions.[1][2][3][4] Its efficacy is intrinsically linked to its high affinity for the glucocorticoid receptor (GR), a ligand-activated transcription factor that mediates the physiological and pharmacological effects of corticosteroids.[5][6] This technical guide provides a comprehensive overview of the glucocorticoid receptor binding affinity of hydrocortisone aceponate, detailing the underlying molecular interactions, experimental methodologies for its determination, and a comparative analysis of its binding characteristics.
Glucocorticoid Receptor Signaling Pathway
The mechanism of action of this compound, like other glucocorticoids, is initiated by its binding to the cytosolic glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the anti-inflammatory, immunosuppressive, and anti-proliferative effects of the glucocorticoid.[5][6]
References
- 1. CORTAVANCE® : A Topical this compound (HCA) Spray [ph.virbac.com]
- 2. vet-it.virbac.com [vet-it.virbac.com]
- 3. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological particulars - Cortotic 0.584 mg/ml ear spray solution for dogs (GB Only) [noahcompendium.co.uk]
- 5. This compound | C26H36O7 | CID 68921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hydrocortisone Aceponate: A Deep Dive into its Suppression of Pro-inflammatory Cytokines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of hydrocortisone (B1673445) aceponate (HCA) in the suppression of pro-inflammatory cytokines. It is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, immunology, and dermatology. This document details the molecular mechanisms of HCA, presents quantitative data on its inhibitory effects on key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), and provides detailed experimental protocols for the evaluation of these effects. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of HCA's mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. While essential for host defense, the dysregulation of these cytokines can lead to chronic inflammatory diseases. Hydrocortisone aceponate, a potent topical corticosteroid, is widely used in the treatment of various inflammatory skin conditions. Its therapeutic efficacy is largely attributed to its ability to suppress the production of these key pro-inflammatory mediators.[1][2] This guide will explore the intricate mechanisms by which HCA exerts its anti-inflammatory effects, with a specific focus on the suppression of pro-inflammatory cytokines.
Molecular Mechanism of Action
This compound, a diester of hydrocortisone, is a lipophilic molecule that readily penetrates the skin.[3] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[1][2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.
Once in the nucleus, the HCA-GR complex can modulate gene expression through several mechanisms:
-
Transactivation: The complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The HCA-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference can occur through direct protein-protein interactions or by competing for essential co-activator proteins.[4]
By inhibiting the activity of NF-κB and AP-1, HCA effectively downregulates the expression of genes encoding for pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][5]
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its modulation of key signaling pathways involved in the inflammatory response. The two primary pathways affected are the NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound inhibits the NF-κB pathway through multiple mechanisms:
-
Increased IκBα Synthesis: The HCA-GR complex can bind to GREs in the promoter of the IκBα gene, leading to increased synthesis of the IκBα protein. This results in a greater pool of IκBα available to sequester NF-κB in the cytoplasm.
-
Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing its binding to DNA and transcriptional activation.
Caption: NF-κB Signaling Pathway Inhibition by HCA
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors such as AP-1. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.
This compound can interfere with the MAPK pathway, primarily by inducing the expression of MAPK phosphatase-1 (MKP-1). MKP-1 is a dual-specificity phosphatase that can dephosphorylate and inactivate all three major MAPK subfamilies, thereby downregulating the inflammatory response.
Caption: MAPK Signaling Pathway Modulation by HCA
Quantitative Data on Cytokine Suppression
The following tables summarize the quantitative data on the inhibitory effects of hydrocortisone on pro-inflammatory cytokine production. While specific data for this compound is limited in publicly available literature, the data for hydrocortisone provides a strong indication of the dose-dependent inhibitory effects.
Table 1: Dose-Dependent Inhibition of IL-6 Production by Hydrocortisone in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Hydrocortisone Concentration (M) | Mean IL-6 Concentration (ng/mL) | % Inhibition (relative to LPS-stimulated control) |
| 0 (LPS-stimulated control) | 2.71 ± 0.85 | 0% |
| 10-10 | - | Dose-dependent inhibition observed |
| 10-8 | - | Dose-dependent inhibition observed |
| 10-6 | Significantly suppressed | - |
| 10-5 | Significantly suppressed | - |
| 10-4 | Significantly suppressed | - |
| 10-3 | Significantly suppressed | - |
Data adapted from a study on LPS-stimulated human PBMCs. The study reported a dose-dependent inhibition from 10-10 M to 10-3 M, with significant suppression at higher concentrations. Specific mean values and percentage inhibitions at each concentration were not provided in the abstract. The IC50 varied between subjects, ranging from 10-6 M to 10-4 M.[6]
Table 2: IC50 Values of Hydrocortisone for Inhibition of Mediator Release from Rat Basophilic Leukemia Cells
| Mediator | IC50 (M) |
| Serotonin (induced by HRA-N) | 7.5 x 10-7 |
| Serotonin (induced by anti-IgE) | 7.5 x 10-7 |
Data adapted from a study on rat basophilic leukemia cells. HRA-N refers to neutrophil-derived histamine-releasing activity.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of hydrocortisone's effect on pro-inflammatory cytokines.
In Vitro Study: Inhibition of IL-6 Production in Human PBMCs
Objective: To determine the dose-dependent effect of hydrocortisone on IL-6 production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Experimental Workflow:
Caption: In Vitro PBMC Stimulation Workflow
Methodology:
-
PBMC Isolation:
-
Collect venous blood from healthy human donors into heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Layer the diluted blood onto a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Carefully aspirate the mononuclear cell layer (buffy coat).
-
Wash the cells twice with PBS and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in 24-well plates at a density of 1 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of hydrocortisone (10-10 M to 10-3 M) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 10 µg/mL.
-
Include appropriate controls: unstimulated cells and cells stimulated with LPS only.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates at 1500 rpm for 10 minutes.
-
Collect the cell-free supernatants.
-
Measure the concentration of IL-6 in the supernatants using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of IL-6 concentrations for each treatment group.
-
Determine the percentage inhibition of IL-6 production by hydrocortisone relative to the LPS-stimulated control.
-
Calculate the IC50 value (the concentration of hydrocortisone that causes 50% inhibition of IL-6 production).
-
In Vivo Study: Evaluation of Topical this compound in a Canine Model of Atopic Dermatitis
Objective: To evaluate the efficacy of a 0.0584% this compound spray in reducing the clinical signs of atopic dermatitis in dogs.
Experimental Workflow:
Caption: In Vivo Canine Atopic Dermatitis Study Workflow
Methodology:
-
Animal Selection:
-
Select client-owned dogs with a confirmed diagnosis of atopic dermatitis based on established clinical criteria.
-
Ensure all dogs have a baseline Canine Atopic Dermatitis Extent and Severity Index (CADESI-03) score of a predetermined severity.
-
Obtain informed consent from the owners.
-
-
Treatment Protocol:
-
Clinical Assessment:
-
Perform clinical assessments at baseline (Day 0) and at regular intervals during the treatment period (e.g., Day 7, Day 14, Day 28).
-
Evaluate the severity of skin lesions using the CADESI-03 scoring system.
-
Assess the level of pruritus using a visual analog scale (VAS) where owners rate their dog's itching.
-
Measure skin barrier function by quantifying transepidermal water loss (TEWL) using a specialized probe.
-
-
Data Analysis:
-
Compare the changes in CADESI-03 scores, pruritus scores, and TEWL measurements from baseline to the end of the treatment period.
-
Use appropriate statistical tests (e.g., paired t-test, Wilcoxon signed-rank test) to determine the significance of the observed changes.
-
Compare the outcomes between the this compound-treated group and the placebo group.
-
Conclusion
This compound is a highly effective anti-inflammatory agent that exerts its therapeutic effects through the potent suppression of pro-inflammatory cytokines. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as NF-κB and MAPK. By upregulating anti-inflammatory proteins and inhibiting the transcription of pro-inflammatory genes, HCA effectively dampens the inflammatory cascade. The quantitative data, although primarily based on hydrocortisone, strongly supports the dose-dependent inhibitory effects on key cytokines like IL-6. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel anti-inflammatory therapies targeting these critical pathways. Further research focusing specifically on the dose-response relationship of this compound on a wider range of cytokines will provide a more complete understanding of its therapeutic profile.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of hydrocortisone on interleukin-6 production in human ,peripheral blood rnononuclear ceils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hydrocortisone Aceponate: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) aceponate (HCA) is a potent, non-halogenated die-ster corticosteroid developed for topical administration.[1] Its unique chemical structure enhances its lipophilicity and therapeutic index, allowing for effective penetration into the skin with minimized systemic absorption and associated side effects.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of hydrocortisone aceponate, supported by experimental data and protocols.
Molecular Structure and Physicochemical Properties
This compound is a diester of hydrocortisone (cortisol), specifically the 17-propionate and 21-acetate ester.[1] This esterification significantly increases the molecule's lipophilicity compared to hydrocortisone, which enhances its ability to permeate the stratum corneum and accumulate in the epidermis and dermis.[2]
Chemical Structure
-
IUPAC Name: [(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate[3]
-
Synonyms: Hydrocortisone 17-propionate 21-acetate, Cortavance, Efficort[3]
-
CAS Number: 74050-20-7[3]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₆O₇ | [3][4] |
| Molecular Weight | 460.567 g/mol (Average) | [1][4] |
| Monoisotopic Mass | 460.246103499 Da | [4] |
| Melting Point | 144-146ºC | [5] |
| Density | 1.23 g/cm³ | [5] |
| logP (Octanol/Water) | 3.31330 | [5] |
| Solubility | DMSO: ≥90.0 mg/mL (195.4 mM) | [6][7] |
| Appearance | Solid Powder | [6] |
Mechanism of Action: Glucocorticoid Receptor Signaling
As a corticosteroid, this compound exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR).[8][9] The mechanism is a multi-step process involving genomic and non-genomic pathways.
-
Cellular Entry and Receptor Binding: HCA penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor, which is complexed with chaperone proteins like heat shock proteins (HSPs).[3][4]
-
Receptor Activation and Nuclear Translocation: Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[8][10]
-
Genomic Regulation: Inside the nucleus, the activated complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][8] This interaction modulates gene transcription in two primary ways:
-
Transactivation: It increases the expression of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (also known as annexin-1).[3]
-
Transrepression: It inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-alpha), enzymes, and adhesion molecules.[3][8][11]
-
-
Anti-inflammatory Cascade: The upregulation of lipocortin-1 inhibits phospholipase A2 (PLA2). This action blocks the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4] The suppression of cyclooxygenase (COX-1 and COX-2) expression further potentiates this effect.[3]
-
Immunosuppressive and Vasoconstrictive Effects: HCA also reduces the activity and proliferation of immune cells, including T-lymphocytes and macrophages, and causes vasoconstriction in the skin's microvasculature, which helps to reduce redness and swelling.[8]
Experimental Protocols
The efficacy and safety of this compound have been evaluated in various preclinical and clinical studies. Below are detailed methodologies for key experiments cited in the literature.
Synthesis and Purification of this compound
A common synthesis route involves the selective esterification of hydrocortisone.[12]
-
Objective: To synthesize hydrocortisone 17-propionate 21-acetate from hydrocortisone.
-
Materials: Hydrocortisone (I), ethyl orthopropionate (EOP), p-toluenesulfonic acid (p-TsOH), dimethylformamide (DMF), trisodium (B8492382) citrate (B86180) (TSC)-HCl buffer, acetic anhydride (B1165640), 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Protocol:
-
Step 1 (Orthoester Formation): React hydrocortisone (I) with ethyl orthopropionate (EOP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a DMF solvent to produce the intermediate orthoester (II).
-
Step 2 (Selective Cleavage): Cleave the orthoester (II) by treating it with a trisodium citrate (TSC)-HCl buffer. This selectively yields hydrocortisone 17-propionate (III).
-
Step 3 (Acetylation): Acetylate the intermediate (III) at the C21 position using acetic anhydride with DABCO as a catalyst in DMF.
-
Purification: The final product, this compound, is purified from the reaction mixture, often using recrystallization or chromatographic techniques to achieve high purity (e.g., >99%).[5][7]
-
Evaluation of Anti-Inflammatory Efficacy in a Canine Model of Flea-Allergy Dermatitis (FAD)
This protocol is based on studies evaluating the therapeutic efficacy of topical HCA spray.[13][14]
-
Objective: To assess the antipruritic and anti-inflammatory effects of HCA on dogs with experimentally induced FAD.
-
Experimental Design: A controlled, randomized, and blinded clinical study.
-
Subjects: Laboratory beagles with induced mild-to-moderate FAD.
-
Groups:
-
Treatment Group (n=8): Received topical HCA spray (e.g., 0.0584%) once daily for 7 days.
-
Control Group (n=8): Received a placebo spray or no treatment.
-
-
-
Protocol:
-
Induction of FAD: Sensitize dogs to flea allergens through controlled infestations with cat fleas (Ctenocephalides felis).
-
Baseline Assessment (Day 0): Before treatment, score the severity of clinical signs (erythema, papules, excoriation, alopecia) and pruritus. Pruritic events (time and frequency) are often videotaped for objective scoring.
-
Treatment Administration: Apply the HCA or placebo spray to the affected skin areas once daily for 7 consecutive days.
-
Follow-up Assessments: Re-evaluate clinical signs and pruritus at specified time points (e.g., Day 2, 3, and 7).
-
Data Analysis: Compare the percentage reduction in pruritus and clinical scores between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
-
Key Efficacy Endpoints:
-
Reduction in pruritus (time and frequency).
-
Improvement in overall clinical lesion scores.
-
| Parameter | Treatment Group (HCA) Reduction | Control Group Reduction | P-value | Reference |
| Pruritus (Time) | 94% (at Day 2) | 24% (at Day 2) | 0.014 | [13] |
| Pruritus (Freq.) | 86% (at Day 2) | 34% (at Day 2) | 0.034 | [13] |
| Clinical Score | 43% (at Day 7) | 15% (at Day 7) | 0.0006 | [13] |
Assessment of Skin Barrier Function in Canine Atopic Dermatitis (CAD)
This protocol outlines the methodology used to evaluate the effect of HCA on skin barrier integrity.[2]
-
Objective: To measure the effect of HCA spray on Transepidermal Water Loss (TEWL), a key indicator of skin barrier function, in dogs with atopic dermatitis.
-
Protocol:
-
Subject Selection: Enroll dogs diagnosed with CAD.
-
Baseline Measurement (Day 0): Before starting treatment, measure TEWL from a standardized, non-lesional skin site using a Tewameter or similar device. Also, perform clinical scoring using an index like the Canine Atopic Dermatitis Extent and Severity Index (CADESI-03).
-
Treatment: Apply 0.0584% HCA spray daily.
-
Follow-up Measurements: Repeat TEWL and CADESI-03 assessments at pre-determined intervals (e.g., Day 14 and Day 28).
-
Safety Monitoring: Collect blood samples for complete blood counts, biochemical analysis, and perform Adrenocorticotropic Hormone (ACTH) stimulation tests to monitor for systemic effects on the adrenal axis.
-
Statistical Analysis: Compare TEWL values and clinical scores at each time point to baseline using paired statistical tests. A significant reduction in TEWL indicates an improvement in skin barrier function.
-
Conclusion
This compound is a highly effective topical corticosteroid with a molecular structure optimized for dermatological use. Its diester form facilitates enhanced skin penetration and local activity, while its mechanism of action through the glucocorticoid receptor pathway provides potent and broad-spectrum anti-inflammatory effects. The experimental data confirm its rapid efficacy in reducing inflammation and pruritus and suggest a beneficial role in improving skin barrier function. This technical profile underscores its value as a therapeutic agent for a range of inflammatory dermatoses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C26H36O7 | CID 68921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | CAS#:74050-20-7 | Chemsrc [chemsrc.com]
- 6. abmole.com [abmole.com]
- 7. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Corticosteroid - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 13. Therapeutic efficacy of topical this compound in experimental flea-allergy dermatitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Anti-inflammatory and Immunosuppressive Mechanisms of Hydrocortisone Aceponate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) aceponate (HCA) is a potent topical corticosteroid engineered for enhanced efficacy and an improved safety profile in the treatment of inflammatory and pruritic dermatoses.[1] As a diester of hydrocortisone, HCA exhibits increased lipophilicity, which facilitates its penetration into the skin and accumulation at the site of inflammation, thereby maximizing its therapeutic effects while minimizing systemic absorption.[1] This guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory and immunosuppressive actions of hydrocortisone aceponate, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Mechanism of Action
The pharmacological activity of this compound is mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that regulates gene transcription.[2][3] The binding affinity of corticosteroids to the GR is a key determinant of their potency. While specific data for this compound is limited, studies on structurally similar diester glucocorticoids, such as hydrocortisone 17-butyrate 21-propionate, have demonstrated a high affinity for the GR, with a dissociation constant (Kd) of approximately 9.8 nM.[4]
Signaling Pathway of Glucocorticoid Receptor Activation
The binding of this compound to the cytosolic GR triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, including heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[5]
Caption: Glucocorticoid receptor signaling pathway.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are multifaceted, primarily involving the inhibition of pro-inflammatory mediators and the induction of anti-inflammatory proteins.
Inhibition of the Arachidonic Acid Cascade
A cornerstone of HCA's anti-inflammatory action is the suppression of the arachidonic acid (AA) cascade. This is achieved through the upregulation of Annexin-1 (also known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2). PLA2 is the enzyme responsible for releasing arachidonic acid from membrane phospholipids. By inhibiting PLA2, HCA effectively blocks the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.
Caption: Inhibition of the arachidonic acid cascade by HCA.
Downregulation of Pro-inflammatory Cytokines and Chemokines
Through the transrepression mechanism, the activated GR-HCA complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a significant reduction in the expression of a wide range of pro-inflammatory cytokines and chemokines, including Interleukins (IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[2]
Immunosuppressive Effects
This compound exerts its immunosuppressive effects by targeting key cells of the adaptive and innate immune systems.
Inhibition of T-Lymphocyte Proliferation and Function
HCA significantly inhibits the proliferation of T-lymphocytes, a critical step in the cell-mediated immune response.[6] This is primarily achieved by reducing the production of IL-2, a key cytokine for T-cell growth and differentiation.[6][7] Studies on hydrocortisone have shown a 50% inhibitory concentration (IC50) for T-cell colony formation to be as low as 2 x 10-8 M for murine cortical thymocytes and 10-6 M for human T suppressor/cytotoxic cells.[8]
Modulation of Antigen-Presenting Cell Function
This compound can also modulate the function of antigen-presenting cells (APCs), such as dendritic cells and macrophages. It can interfere with the maturation of dendritic cells, leading to a reduced capacity to activate naive T-cells. Furthermore, it can inhibit the migration of macrophages to sites of inflammation.
Caption: Immunosuppressive actions of HCA on T-cells and APCs.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and potency of this compound and related glucocorticoids.
Table 1: In Vivo Efficacy of this compound (0.0584% spray) in Canine Atopic Dermatitis
| Parameter | Baseline (Day 0) Mean Score | Day 14 Mean Score | Mean Reduction (%) | Reference |
| Lesion Severity (CADESI-03) | 11.9 | 5.5 | 54.63% | |
| Pruritus Score | 6.8 | 2.4 | 60.57% |
Table 2: In Vitro Potency of Hydrocortisone
| Assay | Cell Type | IC50 | Reference |
| T-cell Colony Formation | Murine Cortical Thymocytes | 2 x 10-8 M | [8] |
| T-cell Colony Formation | Human T suppressor/cytotoxic cells | 10-6 M | [8] |
Note: Data for hydrocortisone is presented as a surrogate for this compound due to the limited availability of specific in vitro data for HCA.
Table 3: Glucocorticoid Receptor Binding Affinity
| Compound | Dissociation Constant (Kd) | Reference |
| Hydrocortisone 17-butyrate 21-propionate | 9.8 nM | [4] |
Note: Data for a structurally similar diester is provided as an estimate of HCA's binding affinity.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory and immunosuppressive effects of glucocorticoids are outlined below. These protocols are representative and can be adapted for the specific evaluation of this compound.
T-Cell Proliferation Assay
Objective: To determine the inhibitory effect of this compound on T-lymphocyte proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify T-lymphocytes using magnetic-activated cell sorting (MACS) or flow cytometry.
-
Cell Culture: Culture the purified T-cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to stimulate proliferation.
-
Treatment: Add varying concentrations of this compound (or a vehicle control) to the cell cultures.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), assess cell proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.
Caption: Workflow for a T-cell proliferation assay.
Cytokine Release Assay
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Use a relevant cell type, such as PBMCs or a specific immune cell line (e.g., macrophages, T-cells).
-
Stimulation: Stimulate the cells with an appropriate inflammatory agent, such as lipopolysaccharide (LPS) for macrophages or PHA for T-cells, to induce cytokine production.
-
Treatment: Concurrently treat the cells with various concentrations of this compound or a vehicle control.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of this compound and calculate the IC50 values.
In Vivo Model of Skin Inflammation
Objective: To evaluate the anti-inflammatory efficacy of topical this compound in a living organism.
Methodology:
-
Animal Model: Utilize a suitable animal model of skin inflammation, such as irritant contact dermatitis induced by croton oil or allergic contact dermatitis induced by a sensitizing agent like oxazolone (B7731731) in mice or rats.
-
Induction of Inflammation: Apply the inflammatory agent to a defined area of the animal's skin (e.g., the ear or shaved dorsal skin).
-
Topical Treatment: Apply a formulation containing this compound (or a placebo/vehicle control) to the inflamed area at specified time points.
-
Assessment of Inflammation: Measure the inflammatory response at various time points after treatment using parameters such as:
-
Ear Swelling: Measure the thickness of the ear using a digital caliper.
-
Erythema and Edema: Score the redness and swelling of the skin using a standardized scoring system.
-
Histological Analysis: Collect skin biopsies for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize skin tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
-
Data Analysis: Compare the inflammatory parameters between the this compound-treated group and the control group to determine the in vivo anti-inflammatory efficacy.
Conclusion
This compound is a potent topical anti-inflammatory and immunosuppressive agent. Its efficacy stems from its high affinity for the glucocorticoid receptor and its ability to modulate gene expression, leading to the inhibition of key inflammatory pathways, including the arachidonic acid cascade and the production of pro-inflammatory cytokines. Furthermore, its immunosuppressive actions on T-lymphocytes and antigen-presenting cells contribute to its therapeutic effects. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this important therapeutic agent.
References
- 1. Pharmacological particulars - this compound Ecuphar 0.584 mg/ml cutaneous spray solution for dogs [noahcompendium.co.uk]
- 2. This compound | C26H36O7 | CID 68921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroid - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colony formation by subpopulations of T lymphocytes. IV. Inhibitory effect of hydrocortisone on human and murine T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Antiproliferative Effects of Hydrocortisone Aceponate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) aceponate is a diester of hydrocortisone with anti-inflammatory properties, primarily utilized in topical dermatological preparations. Emerging research has indicated that beyond its well-established anti-inflammatory effects, hydrocortisone aceponate also possesses antiproliferative capabilities. This technical guide consolidates the initial findings on these effects, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.
Data Presentation
The antiproliferative effects of this compound have been evaluated in various in vitro studies. The following tables summarize the key quantitative findings from initial research, providing a comparative analysis of its potency.
Table 1: Comparative Antiproliferative Activity of this compound in Human Skin Fibroblasts
| Compound | Relative Inhibition of ³H-Thymidine Incorporation |
| Clobetasol-17-propionate | Strongest |
| Betamethasone-17-valerate | Strong |
| Prednicarbate | Moderate (Stronger than this compound) |
| This compound | Weak |
Data sourced from a study on human skin fibroblasts, indicating that this compound inhibits DNA synthesis, although to a lesser extent than halogenated glucocorticosteroids.[1]
Table 2: Antiproliferative Effects of Hydrocortisone on Cancer Cell Lines (48-hour exposure)
| Cell Line | IC₅₀ Value (mM) |
| MDA-MB-231 (Breast Adenocarcinoma) | 2.11 ± 0.05 |
| MCF-7 (Breast Adenocarcinoma) | 2.73 ± 0.128 |
| HEK293 (Human Embryonic Kidney) | 12 ± 0.6 |
This table presents the half-maximal inhibitory concentration (IC₅₀) of hydrocortisone, demonstrating its dose-dependent cytotoxic effects on cancer cell lines.[2]
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies investigating the antiproliferative effects of this compound.
Cell Culture
-
Human Skin Fibroblasts: Primary cultures of human skin fibroblasts are established from explants of human skin. The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
HaCaT Cells: The immortalized human keratinocyte cell line, HaCaT, is cultured in DMEM supplemented with 10% FBS and antibiotics under the same conditions as fibroblasts.[3][4][5]
Antiproliferation Assays
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Fibroblasts are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other corticosteroids. Control wells receive the vehicle control.
-
Radiolabeling: After 24-48 hours of incubation, 1 µCi of ³H-thymidine is added to each well.
-
Incubation: The plates are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting: Cells are harvested onto glass fiber filters, and the unincorporated ³H-thymidine is washed away.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as a percentage of the control.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., HaCaT) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: The cell pellet is resuspended in cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours to fix the cells.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A in the dark for 30 minutes at room temperature.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity. Glucocorticoids typically induce an arrest in the G1 phase of the cell cycle.[6][7]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the antiproliferative effects of this compound.
Caption: Glucocorticoid Receptor-mediated G1 cell cycle arrest.
Caption: Workflow for assessing antiproliferative effects.
Discussion of Signaling Pathways
This compound, as a glucocorticoid, exerts its antiproliferative effects primarily through the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and acts as a ligand-activated transcription factor. The antiproliferative mechanism involves a multi-faceted regulation of cell cycle progression, primarily inducing a G1 phase arrest.[6][7]
Key molecular events include:
-
Repression of Pro-proliferative Genes: The activated GR can repress the transcription of critical proto-oncogenes such as c-Myc and genes encoding G1 cyclins, particularly Cyclin D1 .[8][9][10] The downregulation of these proteins disrupts the formation of active cyclin/CDK complexes.
-
Induction of CDK Inhibitors: Glucocorticoids have been shown to induce the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21Cip1 and p27Kip1 .[11][12] These proteins bind to and inactivate Cyclin D-CDK4/6 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb).
-
Hypophosphorylation of Rb: The inhibition of CDK4/6 activity leads to the maintenance of Rb in its active, hypophosphorylated state. In this state, Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase of the cell cycle.
Collectively, these actions halt the progression of the cell cycle from the G1 to the S phase, resulting in an overall antiproliferative effect.
Conclusion
Initial studies demonstrate that this compound exhibits antiproliferative properties, albeit with lower potency compared to some halogenated corticosteroids. Its mechanism of action is consistent with that of other glucocorticoids, involving the GR-mediated induction of G1 cell cycle arrest. This is achieved through the coordinated downregulation of pro-proliferative genes and upregulation of CDK inhibitors. Further research is warranted to fully elucidate the specific dose-response relationships and signaling nuances of this compound in various cell types, which will be crucial for its potential therapeutic applications beyond its current anti-inflammatory uses.
References
- 1. [The effect of this compound on proliferation, total protein synthesis and collagen synthesis in human skin fibroblasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HaCaT Cells [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation | MDPI [mdpi.com]
- 6. Glucocorticoids induce a G1/G0 cell cycle arrest of Con8 rat mammary tumor cells that is synchronously reversed by steroid withdrawal or addition of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids reversibly arrest rat hepatoma cell growth by inducing an early G1 block in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-Myc and cyclin D3 (CcnD3) genes are independent targets for glucocorticoid inhibition of lymphoid cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid inhibition of c-myc, c-myb, and c-Ki-ras expression in a mouse lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclin D3 and c-MYC control glucocorticoid-induced cell cycle arrest but not apoptosis in lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoids stimulate p21 gene expression by targeting multiple transcriptional elements within a steroid responsive region of the p21waf1/cip1 promoter in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic p27Kip1 Induction by Dexamethasone Causes Senescence Phenotype and Permanent Cell Cycle Blockade in Lung Adenocarcinoma Cells Over-expressing Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Hydrocortisone Aceponate: A Technical Guide for Researchers
Introduction
Hydrocortisone (B1673445) aceponate (HCA) is a potent topical corticosteroid developed to optimize the therapeutic index of hydrocortisone, maximizing local anti-inflammatory efficacy while minimizing systemic side effects. As a diester of hydrocortisone, with a propionate (B1217596) group at the 17-position and an acetate (B1210297) group at the 21-position, HCA exhibits enhanced lipophilicity, which facilitates its penetration into the skin and accumulation at the site of inflammation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of hydrocortisone aceponate, with a focus on the experimental methodologies and quantitative data that underpin its therapeutic use.
Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
This compound, like other corticosteroids, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus.[1][2] In the nucleus, the activated GR dimer interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[1][2]
A key mechanism in its anti-inflammatory action is the induction of Annexin A1 (lipocortin-1), which inhibits phospholipase A2.[2][3] This blockade prevents the release of arachidonic acid from cell membranes, thereby halting the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[2][3] Furthermore, HCA suppresses the expression of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), and reduces the activity of immune cells like T-lymphocytes and macrophages.[2]
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture using Hydrocortisone Aceponate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of hydrocortisone (B1673445) aceponate, a potent glucocorticoid. This document includes detailed protocols for assessing its effects on cell proliferation, extracellular matrix synthesis, and inflammatory responses. Additionally, it outlines the key signaling pathways modulated by this compound.
Overview of Hydrocortisone Aceponate
This compound (HCA) is a diesterified glucocorticoid that exhibits enhanced lipophilicity, leading to increased penetration and accumulation in the skin.[1][2] It is known for its potent anti-inflammatory and immunosuppressive effects, which are mediated through its interaction with glucocorticoid receptors (GR).[3] In vitro studies are crucial for elucidating its mechanisms of action at the cellular and molecular level.
Key Signaling Pathways Modulated by this compound
This compound, like other glucocorticoids, exerts its effects by modulating key inflammatory signaling pathways. Upon binding to the cytosolic glucocorticoid receptor (GR), the HCA-GR complex translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5][6][7][8]
Diagram of the Glucocorticoid Receptor Signaling Pathway:
Caption: Glucocorticoid receptor signaling pathway initiated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related glucocorticoids in various in vitro models.
Table 1: Effects of this compound on Fibroblast Function
| Cell Type | Parameter Measured | Concentration | Observed Effect | Reference |
| Human Skin Fibroblasts | Proliferation ([³H]-thymidine incorporation) | Not specified | Less inhibitory than betamethasone-17-valerate (B13397696) and clobetasol-17-propionate. | [3] |
| Human Skin Fibroblasts | Total Protein Synthesis (Amino acid incorporation) | Low Concentrations | Stimulation | [3] |
| Human Skin Fibroblasts | Total Protein Synthesis (Amino acid incorporation) | High Concentrations | Inhibition | [3] |
| Human Skin Fibroblasts | Collagen Synthesis (Amino acid incorporation) | Not specified | More favorable effect than halogenated glucocorticoids. | [3] |
Table 2: Anti-inflammatory Effects of Hydrocortisone and Related Glucocorticoids
| Cell Type | Parameter Measured | Compound | Concentration | Observed Effect | Reference |
| THP-1 Macrophage-like cells | IL-1β release | Hydrocortisone | 0.2 or 0.4 µg/ml (chronic) | Suppression | [9] |
| THP-1 Macrophage-like cells | NF-κB activation | Hydrocortisone | 0.2 or 0.4 µg/ml (chronic) | Reduction | [9] |
| Human Mononuclear Cells | AP-1 binding activity | Hydrocortisone | 100 mg (in vivo study) | Significant decrease at 1, 2, 4, and 8 hours. | [4] |
Experimental Protocols
Assessment of Fibroblast Proliferation using [³H]-Thymidine Incorporation
This protocol is adapted for the evaluation of the anti-proliferative effects of this compound on human skin fibroblasts.[3]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The effect of this compound on proliferation, total protein synthesis and collagen synthesis in human skin fibroblasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of acute and chronic hydrocortisone treatment on pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Quantification of Hydrocortisone Aceponate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) aceponate is a potent corticosteroid used in topical formulations for the treatment of various skin conditions. Its anti-inflammatory properties make it an effective active pharmaceutical ingredient (API) in creams, ointments, and lotions. Accurate and precise quantification of hydrocortisone aceponate in these formulations is critical for ensuring product quality, safety, and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in topical pharmaceutical preparations.
The method described herein is adapted from established and validated methods for similar corticosteroid esters, such as hydrocortisone acetate, due to the limited availability of a specific validated pharmacopoeial method for this compound. This method is intended to serve as a strong starting point for analytical method development and validation in a research and quality control setting.
Principle
This analytical method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from excipients commonly found in topical formulations. The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. This compound, being a relatively non-polar molecule, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (CRS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Placebo formulation (if available)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 20 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 10 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Preparation of Sample Solutions (from a Cream Formulation)
-
Accurately weigh an amount of the cream formulation equivalent to approximately 2 mg of this compound into a suitable container.
-
Add a known volume of a suitable extraction solvent, such as methanol or a mixture of methanol and water, to disperse the cream. For example, add 50 mL of methanol.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a short period (e.g., 15 minutes) with intermittent vortexing to facilitate the extraction of the active ingredient.
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a 100 mL volumetric flask and dilute to volume with the extraction solvent.
-
Centrifuge a portion of the solution to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilutions with the mobile phase may be necessary to bring the concentration of this compound within the range of the calibration curve.
Method Validation Parameters (Representative Data)
The following tables summarize the typical quantitative data obtained during the validation of an HPLC method for a corticosteroid like this compound. These values should be experimentally verified for this specific method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 100 | ≥ 0.999 |
Table 3: Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key steps in the analytical method development and validation process.
Caption: Logical flow of analytical method development and validation.
Conclusion
The described RP-HPLC method provides a reliable and efficient approach for the quantification of this compound in topical formulations. The method is based on established principles for corticosteroid analysis and demonstrates good performance characteristics in terms of system suitability, linearity, precision, and accuracy, based on data for similar compounds. It is essential that this adapted method undergoes a thorough in-house validation according to ICH guidelines to ensure its suitability for its intended purpose in a specific laboratory and for a particular formulation. This includes demonstrating specificity for this compound in the presence of formulation excipients and potential degradation products.
Application Notes and Protocols for the LC-MS/MS Detection of Hydrocortisone Aceponate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) aceponate is a potent corticosteroid used in topical formulations for its anti-inflammatory properties. As a prodrug, it is hydrolyzed to hydrocortisone in the body. Accurate and sensitive quantification of hydrocortisone aceponate in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed application note and protocol for the determination of this compound in biological samples, primarily plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for corticosteroid analysis and should be fully validated for the specific laboratory conditions and intended use.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical for removing interferences and concentrating the analyte. Supported Liquid Extraction (SLE) is a high-throughput technique that provides clean extracts with good recovery for corticosteroids.[1]
Protocol: Supported Liquid Extraction (SLE)
-
Sample Pre-treatment:
-
Allow biological samples (e.g., plasma, serum) to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of the sample, add an appropriate internal standard (IS). A deuterated analog of this compound or a structurally similar corticosteroid ester is recommended.
-
Dilute the sample with 200 µL of water.[1]
-
-
Extraction:
-
Load the pre-treated sample onto a supported liquid extraction plate or cartridge.
-
Apply a vacuum to draw the sample into the sorbent material.
-
Allow the sample to distribute within the sorbent for approximately 5 minutes.
-
Elute the analyte and internal standard with an appropriate organic solvent. Ethyl acetate (B1210297) is a suitable choice for corticosteroids.[2]
-
Collect the eluate in a clean collection plate or tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is commonly used for the separation of corticosteroids.[2] The following conditions provide a good starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
MRM Transitions:
The selection of precursor and product ions is crucial for selectivity and sensitivity. For this compound (MW: 462.58 g/mol ), the protonated molecule [M+H]⁺ would be m/z 463.6. Fragmentation would likely involve the loss of the aceponate side chain. The following are proposed MRM transitions that require experimental verification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 463.6 | To be determined experimentally | To be determined experimentally | To be optimized |
| Internal Standard | Specific to IS | Specific to IS | Specific to IS | To be optimized |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for corticosteroids in biological matrices. These values should be established during method validation for this compound.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound | 0.1 - 100 | 0.1 | 0.05 |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection. These are estimated values and must be experimentally determined.
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Low QC (0.3) | 95 - 105 | < 15 |
| Mid QC (10) | 98 - 102 | < 10 | |
| High QC (80) | 97 - 103 | < 10 |
QC: Quality Control; RSD: Relative Standard Deviation.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 90 - 110 |
Stability
The stability of this compound in biological samples is a critical consideration due to potential enzymatic hydrolysis of the ester linkage to form hydrocortisone. Stability should be evaluated under various conditions.
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C).
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Determine stability in the storage conditions (-20°C or -80°C) over the expected duration of sample storage.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
For corticosteroids, storage at -25°C has been shown to maintain stability for extended periods.[3] However, the stability of the aceponate ester must be specifically investigated.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical relationship of the analytical process.
References
- 1. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 3. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Topical Cream Formulations with Hydrocortisone Aceponate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of topical cream formulations containing hydrocortisone (B1673445) aceponate, a potent corticosteroid used for its anti-inflammatory properties. This document outlines key formulation components, manufacturing processes, and detailed analytical protocols for characterization and stability testing.
Formulation Components
The development of a stable and effective topical cream requires careful selection of excipients. The following table summarizes typical components used in hydrocortisone aceponate cream formulations.
| Component Category | Example Excipients | Typical Concentration Range (% w/w) | Purpose |
| Active Pharmaceutical Ingredient (API) | This compound | 0.1 - 1.0 | Provides anti-inflammatory and anti-pruritic effects. |
| Oil Phase | White Petrolatum, Liquid Paraffin, Cetearyl Alcohol, Glyceryl Monostearate, Isopropyl Myristate | 10 - 40 | Forms the internal or external phase of the emulsion, provides emollience and occlusivity. |
| Aqueous Phase | Purified Water | 40 - 80 | Forms the continuous or dispersed phase of the emulsion. |
| Emulsifiers (Primary & Secondary) | Cetomacrogol Emulsifying Wax, Polyoxyl 40 Stearate, Sorbitan Monostearate | 5 - 15 | Stabilizes the oil-in-water or water-in-oil emulsion. |
| Humectants | Glycerin, Propylene Glycol, Sorbitol | 5 - 20 | Hydrates the skin by attracting and retaining moisture.[1] |
| Co-solvents | Propylene Glycol, Ethanol | 2 - 10 | Enhances the solubility of the API and other excipients.[1][2] |
| Preservatives | Benzyl Alcohol, Potassium Sorbate, Methylparaben, Propylparaben | 0.1 - 1.5 | Prevents microbial growth in the formulation.[1][2] |
| pH Adjusting Agents/Buffers | Lactic Acid, Citric Acid, Sodium Citrate | As needed | Maintains the pH of the cream within a range compatible with skin (typically pH 4.5-6.0).[1] |
| Waxy Materials | Stearyl Alcohol, Cetyl Alcohol | 1 - 10 | Increases the viscosity and consistency of the cream.[1][2] |
Manufacturing Process
A conventional high-energy emulsification technique is typically employed for the preparation of this compound creams.
Experimental Protocol: Laboratory-Scale Cream Manufacturing
Objective: To prepare a stable oil-in-water (O/W) cream formulation of this compound.
Materials:
-
This compound
-
Oil Phase Components (e.g., White Petrolatum, Cetearyl Alcohol)
-
Aqueous Phase Components (e.g., Purified Water, Glycerin)
-
Emulsifiers (e.g., Cetomacrogol Emulsifying Wax)
-
Preservatives (e.g., Benzyl Alcohol)
-
Homogenizer
-
Water Bath
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh and combine all oil-soluble components, including the waxy materials and oil-soluble emulsifiers, in a suitable beaker.
-
Heat the mixture in a water bath to 70-75°C until all components are melted and the phase is uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh and combine all water-soluble components, including humectants, preservatives, and water-soluble emulsifiers.
-
Heat the aqueous phase in a water bath to 70-75°C.
-
-
Dispersion of the API:
-
Disperse the accurately weighed this compound in a portion of the heated oil phase or a suitable co-solvent until a uniform suspension is achieved.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring.
-
Homogenize the mixture at a high speed for 5-10 minutes to form a uniform emulsion.
-
-
Cooling:
-
Allow the emulsion to cool gradually while stirring gently.
-
Incorporate any temperature-sensitive additives, such as fragrances or certain active ingredients, when the temperature is below 40°C.
-
-
Final Product:
-
Continue stirring until the cream has reached room temperature and has a consistent, smooth texture.
-
Package the cream in appropriate containers.
-
References
Application Notes and Protocols: Utilizing Hydrocortisone Aceponate for Gene Expression Studies in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) aceponate (HCA) is a potent topical corticosteroid utilized in the treatment of various inflammatory skin conditions. Its efficacy is rooted in its ability to modulate gene expression within skin cells, primarily keratinocytes and fibroblasts, leading to anti-inflammatory, anti-proliferative, and immunosuppressive effects. These application notes provide a comprehensive overview of the mechanisms of action of HCA and detailed protocols for studying its impact on gene expression in skin cells.
Hydrocortisone and its derivatives, like HCA, exert their effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance or suppress gene transcription. The anti-inflammatory actions of corticosteroids are largely attributed to the inhibition of pro-inflammatory transcription factors and the upregulation of anti-inflammatory proteins.
Data Presentation: Quantitative Effects of Hydrocortisone on Skin Cells
While comprehensive quantitative gene expression data specifically for hydrocortisone aceponate in skin cells is limited in publicly available literature, studies on hydrocortisone and other glucocorticoids provide valuable insights into its expected effects. The following tables summarize key quantitative findings.
| Cell Type | Treatment | Gene/Protein | Regulation | Fold/Percent Change | Reference |
| Human Skin Fibroblasts | This compound | DNA Synthesis (³H-thymidine incorporation) | Inhibition | Less potent than betamethasone-17-valerate (B13397696) and clobetasol-17-propionate | [1] |
| Human Skin Fibroblasts | This compound | Total Protein Synthesis | Concentration-dependent: Low conc. stimulation, High conc. inhibition | Not specified | [1] |
| Human Skin Fibroblasts | This compound | Collagen Synthesis | Favorable effect compared to halogenated glucocorticoids | Not specified | [1] |
| Human Keratinocytes | Hydrocortisone (0.4 g/ml, 48h) | GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor) | Downregulation | Visible reduction in RT-PCR band intensity | [2] |
| Human Bone Marrow Stromal Cells | Hydrocortisone (10⁻⁷ M) | Pro-alpha 1(I) and Pro-alpha 1(III) collagen mRNAs | Decrease | Not specified |
Signaling Pathways and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, follows the canonical glucocorticoid receptor signaling pathway to modulate gene expression.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for Gene Expression Analysis
A typical workflow for investigating the effects of this compound on gene expression in skin cells involves several key stages, from cell culture to data analysis.
Caption: Experimental workflow for gene expression analysis in skin cells.
Experimental Protocols
Protocol 1: Culture of Primary Human Epidermal Keratinocytes (HEKs)
This protocol is adapted from established methods for the culture of primary keratinocytes.[3][4][5]
Materials:
-
Primary Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte-SFM (Serum-Free Medium)
-
Bovine Pituitary Extract (BPE) and Human Recombinant Epidermal Growth Factor (EGF) supplements
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.05%)
-
Trypsin Neutralizing Solution
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Rapidly thaw a cryopreserved vial of HEKs in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed Keratinocyte-SFM. Centrifuge at 200 x g for 5 minutes.
-
Seeding: Resuspend the cell pellet in fresh, complete Keratinocyte-SFM (supplemented with BPE and EGF) and seed into a T-75 flask.
-
Culture: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with Trypsin Neutralizing Solution, centrifuge, and reseed in new flasks/plates at a ratio of 1:3 to 1:4.
Protocol 2: Treatment of Keratinocytes with this compound
Materials:
-
This compound (HCA)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete Keratinocyte-SFM
-
6-well or 12-well cell culture plates
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of HCA in DMSO. Store at -20°C.
-
Cell Seeding: Seed HEKs into 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh dilutions of HCA in complete Keratinocyte-SFM from the stock solution. A typical concentration range for in vitro studies with hydrocortisone is 0.1 µM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest HCA concentration).
-
Treatment: Remove the existing medium from the cells and gently wash once with sterile PBS. Add the prepared treatment or vehicle control media to the respective wells.
-
Incubation: Incubate the cells for the desired time period. For time-course experiments, typical time points are 6, 12, 24, and 48 hours. For single time-point analysis, 24 hours is a common duration.[6]
Protocol 3: Total RNA Extraction
This protocol is a general guideline; it is recommended to use a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) and follow the manufacturer's instructions for optimal results.
Materials:
-
Lysis buffer (e.g., TRIzol or buffer from a kit)
-
Chloroform (if using TRIzol)
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: After the treatment period, aspirate the medium and wash the cells with cold PBS. Add the lysis buffer directly to the well and scrape the cells to ensure complete lysis.
-
Homogenization: Pass the lysate through a pipette several times to homogenize.
-
Phase Separation (for TRIzol): Add chloroform, shake vigorously, and centrifuge. The aqueous phase containing RNA will separate.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and add isopropanol to precipitate the RNA.
-
Washing: Wash the RNA pellet with 75% ethanol.
-
Resuspension: Air-dry the pellet and resuspend in RNase-free water.
-
Quality Control: Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 4: Quantitative Real-Time PCR (qPCR)
Materials:
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (forward and reverse)
-
cDNA template (from Protocol 3)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and the cDNA template.
-
qPCR Run: Perform the qPCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.
Conclusion
The study of this compound's effects on gene expression in skin cells is crucial for understanding its therapeutic mechanisms and for the development of new dermatological treatments. The protocols and information provided herein offer a framework for researchers to investigate these effects in a controlled in vitro setting. While specific quantitative gene expression data for HCA is still emerging, the provided methodologies will enable the generation of robust and reliable data to further elucidate its role in skin biology.
References
- 1. [The effect of this compound on proliferation, total protein synthesis and collagen synthesis in human skin fibroblasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An optimized protocol to identify keratinocyte subpopulations in vitro by single-cell RNA sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol to identify keratinocyte subpopulations in vitro by single-cell RNA sequencing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Effect of low-dose hydrocortisone on gene expression profiles after severe burn injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrocortisone Aceponate in Canine Atopic Dermatitis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydrocortisone (B1673445) aceponate (HCA) in the context of canine atopic dermatitis (CAD) research. Detailed protocols for established experimental models of CAD are presented, alongside clinical efficacy data for HCA, to facilitate the design and implementation of preclinical studies.
Introduction to Hydrocortisone Aceponate in Canine Atopic Dermatitis
Canine atopic dermatitis is a common inflammatory and pruritic skin disease with a complex pathogenesis involving genetic predisposition, skin barrier dysfunction, and immunological dysregulation.[1] this compound (HCA) is a potent topical glucocorticoid that has demonstrated significant efficacy and safety in the management of clinical signs associated with CAD in client-owned dogs.[2][3][4][5][6] Its mechanism of action involves the suppression of the inflammatory cascade, thereby reducing erythema, edema, and pruritus.
While extensive clinical data exists for HCA in spontaneous CAD, its application in controlled, experimentally induced models of atopic dermatitis is less documented. However, established research models that mimic the clinical and immunological features of CAD provide a valuable platform for evaluating the efficacy of therapeutic agents like HCA in a preclinical setting.
Experimental Models of Canine Atopic Dermatitis
Two primary methods for inducing atopic dermatitis-like lesions in research settings involve the use of house dust mites (Dermatophagoides farinae) and ovalbumin. These models are crucial for understanding the pathophysiology of the disease and for the initial screening of novel therapeutics.
Dermatophagoides farinae (House Dust Mite) Induced Atopic Dermatitis Model
This model establishes a CAD phenotype in laboratory beagles through epicutaneous sensitization and provocation with Dermatophagoides farinae (Der f).[7]
Experimental Protocol:
Animals: Laboratory beagle dogs are commonly used for this model.[7]
Sensitization Phase (12 weeks):
-
Prepare a paste of Der f extract and mineral oil.
-
Apply 120 mg of the Der f paste to a 10x10 cm area of the groin skin twice a week.
-
Cover the application site with an occlusive dressing.
-
After 12 weeks, verify sensitization through intradermal testing and measurement of Der f-specific IgE levels.[7]
Provocation Phase (4 weeks):
-
Three days after the completion of the sensitization phase, begin the provocation phase.
-
For the first two weeks, apply 25 mg of the Der f paste to the same skin area twice a week.
-
For the subsequent two weeks, increase the dose to 120 mg of the Der f paste applied twice a week.[7]
Assessment:
-
Clinical Scoring: Evaluate the severity of skin lesions using the Canine Atopic Dermatitis Extent and Severity Index (CADESI-04).
-
Pruritus Scoring: Assess the level of itch using a visual analog scale (VAS).
-
Transepidermal Water Loss (TEWL): Measure skin barrier function.
-
Immunological Parameters: Analyze serum levels of cytokines such as IL-13 and IL-31.[7]
Ovalbumin-Induced Atopic Dermatitis Model
This model utilizes ovalbumin as the sensitizing and challenging agent to induce a Th2-dominant inflammatory response characteristic of atopic dermatitis.[8][9][10][11]
Experimental Protocol:
Animals: Beagle dogs are a suitable breed for this model.[8][9][10][11]
Sensitization and Induction:
-
Prepare a solution of ovalbumin in normal saline.
-
Apply the ovalbumin solution daily to a defined area of the dorsal skin. The use of an occlusive dressing (e.g., Tegaderm) can enhance penetration.[8][9]
-
A vehicle control group treated with normal saline should be included.
Assessment:
-
Clinical Signs: Monitor for the development of erythema and pruritus.
-
Histopathology: Collect skin biopsies to assess for epidermal thickening and inflammatory cell infiltration.
-
Immunological Markers: Measure plasma levels of IgE and Th2-associated chemokines (e.g., CCL17) and cytokines.[8][9][10]
Application of this compound in a Research Setting
Experimental Protocol for HCA Application (Adapted from FAD model):
-
Following the induction of atopic dermatitis-like lesions using either the Der f or ovalbumin model, divide the animals into treatment and placebo groups.
-
Apply 0.0584% this compound spray to the affected skin areas of the treatment group once daily. The recommended dosage is two sprays from a distance of 10 cm to cover a 100 cm² area.[3]
-
Apply a placebo spray to the control group.
-
Conduct daily or periodic assessments of clinical signs (CADESI, pruritus scores) and other relevant parameters (TEWL, cytokine levels) to evaluate the efficacy of the treatment.
Efficacy Data of this compound in Canine Atopic Dermatitis
The following tables summarize the quantitative data from clinical trials of HCA in dogs with spontaneous atopic dermatitis. This data provides a benchmark for expected efficacy in a research model.
Table 1: Reduction in Clinical Signs of Canine Atopic Dermatitis with this compound Spray (0.0584%)
| Study | Duration of Treatment | Mean % Reduction in CADESI Score | Mean % Reduction in Pruritus Score | Reference |
| Nuttall et al. (2009) | 28 days | 61.4% | 38.8% | [2][3] |
| Nam et al. (2012) | 14 days | 54.63% | 60.57% | [5][6] |
| Lourenço et al. (2016) (proactive therapy) | Up to 260 days | Significantly delayed relapse | Not reported as % reduction | [4] |
Table 2: Efficacy of this compound in Experimental Flea-Allergy Dermatitis
| Parameter | Day 2 Reduction (HCA vs. Control) | Day 7 Reduction (HCA vs. Control) | Reference |
| Pruritus (cumulative time) | 94% vs. 24% | Not reported | [12][13] |
| Pruritus (frequency) | 86% vs. 34% | Not reported | [12][13] |
| Overall Clinical Signs Improvement | 23% vs. 0% (Day 3) | 43% vs. 15% | [12][13] |
Visualizing Pathways and Workflows
Signaling Pathway in Canine Atopic Dermatitis
The pathogenesis of canine atopic dermatitis involves a complex interplay of immune cells and cytokines, primarily driven by a Th2-mediated response.
Caption: Simplified signaling pathway of canine atopic dermatitis and points of intervention for this compound.
Experimental Workflow for CAD Model and HCA Treatment
The following diagram illustrates a typical experimental workflow for inducing CAD and subsequently evaluating the efficacy of this compound.
References
- 1. Updates on the Pathogenesis of Canine Atopic Dermatitis and Feline Atopic Skin Syndrome: Part 2, the Skin Barrier, the Microbiome, and Immune System Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of a 0.0584% this compound spray in the management of canine atopic dermatitis: a randomised, double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. br.virbac.com [br.virbac.com]
- 4. Efficacy of proactive long-term maintenance therapy of canine atopic dermatitis with 0.0584% this compound spray: a double-blind placebo controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Establishing an experimental model for canine atopic dermatitis through epicutaneous application of Dermatophagoides farinae [frontiersin.org]
- 8. Frontiers | Establishment of an experimental model of ovalbumin-induced atopic dermatitis in canines [frontiersin.org]
- 9. Establishment of an experimental model of ovalbumin-induced atopic dermatitis in canines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of an experimental model of ovalbumin-induced atopic dermatitis in canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic efficacy of topical this compound in experimental flea-allergy dermatitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Models for Assessing the Efficacy of Hydrocortisone Aceponate on Skin Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) aceponate (HCA) is a potent topical corticosteroid utilized in the treatment of various inflammatory skin conditions. Its efficacy stems from its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1] In vitro models are indispensable tools for the preclinical evaluation of HCA's therapeutic effects, offering a controlled environment to dissect its mechanisms of action and quantify its potency. This document provides detailed application notes and protocols for utilizing various in vitro skin models to assess the efficacy of hydrocortisone aceponate in mitigating skin inflammation.
Mechanism of Action of this compound
This compound, a diester of hydrocortisone, readily penetrates the skin and is metabolized to its active form. Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression.[1][2] This modulation occurs through two main pathways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. A key example is the upregulation of annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interference prevents the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]
Key In Vitro Models for Efficacy Testing
A variety of in vitro models can be employed to evaluate the anti-inflammatory effects of this compound. The choice of model depends on the specific research question and the desired level of complexity.
-
Keratinocyte Monolayer Cultures (e.g., HaCaT cells, primary human keratinocytes): These models are ideal for high-throughput screening and for studying the direct effects of HCA on the primary cell type of the epidermis. They are particularly useful for investigating the modulation of cytokine and chemokine secretion and for dissecting intracellular signaling pathways.[3][4]
-
Fibroblast Monolayer Cultures (e.g., primary human dermal fibroblasts): Fibroblasts play a crucial role in the dermal inflammatory response and subsequent tissue remodeling. These cultures are valuable for assessing the impact of HCA on fibroblast proliferation, collagen synthesis, and the production of inflammatory mediators.[5]
-
Reconstructed Human Epidermis (RHE) Models (e.g., EpiDerm™, SkinEthic™): These three-dimensional tissue models consist of normal human keratinocytes cultured to form a multilayered, differentiated epidermis that closely mimics native human skin.[6][7] RHE models are excellent for evaluating the efficacy of topically applied formulations of HCA in a more physiologically relevant context, allowing for the assessment of both anti-inflammatory effects and potential impacts on skin barrier function.[8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Assessment of Anti-inflammatory Activity in Keratinocyte Monolayers
This protocol details the induction of an inflammatory response in human keratinocytes and the subsequent evaluation of the inhibitory effects of this compound.
1. Cell Culture and Seeding:
- Culture HaCaT cells or primary human epidermal keratinocytes in appropriate growth medium.
- Seed the cells in 96-well or 24-well plates at a density that will result in 80-90% confluency at the time of the experiment.
2. Induction of Inflammation and Treatment:
- Pre-treat the confluent keratinocyte monolayers with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.
- Induce an inflammatory response by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) or a combination of TNF-α and Interferon-gamma (IFN-γ; e.g., 10 ng/mL each).[9]
- Incubate the cells for a predetermined time, typically 6-24 hours, depending on the endpoint being measured.
3. Quantification of Inflammatory Mediators:
- Cytokine/Chemokine Secretion (ELISA):
- Collect the cell culture supernatants.
- Quantify the concentration of pro-inflammatory cytokines and chemokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.
- Prostaglandin E2 (PGE2) Release (EIA):
- Collect the cell culture supernatants.
- Measure the levels of PGE2 using a competitive enzyme immunoassay (EIA) kit.
- Gene Expression of Inflammatory Markers (RT-qPCR):
- Isolate total RNA from the cell lysates.
- Perform reverse transcription to generate cDNA.
- Quantify the relative gene expression of inflammatory markers such as IL6, IL8, TNF, and PTGS2 (encoding COX-2) using real-time quantitative PCR (RT-qPCR). Normalize the expression to a stable housekeeping gene.
Protocol 2: Evaluation of Topical this compound on Reconstructed Human Epidermis (RHE)
This protocol outlines the procedure for applying a topical formulation of this compound to an RHE model and assessing its anti-inflammatory efficacy.
1. RHE Tissue Culture and Preparation:
- Receive the RHE tissues (e.g., EpiDerm™) and acclimate them in the provided maintenance medium overnight in a humidified incubator at 37°C and 5% CO2.[8]
2. Induction of Inflammation and Topical Treatment:
- Transfer the RHE tissues to fresh assay medium.
- Induce an inflammatory response by adding a pro-inflammatory stimulus to the culture medium (e.g., TNF-α at 10 ng/mL).
- Topically apply a precise amount of the this compound formulation (e.g., cream or ointment) or a vehicle control to the surface of the RHE tissue.[8]
- Incubate for a specified period, typically 24-48 hours.
3. Assessment of Anti-inflammatory Effects:
- Tissue Viability (MTT Assay):
- At the end of the incubation period, assess tissue viability using the MTT assay to ensure the treatments are not cytotoxic. Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate. The viable cells will reduce the MTT to a purple formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.[8][10]
- Quantification of Inflammatory Mediators:
- Collect the culture medium from beneath the RHE tissues.
- Analyze the medium for the presence of secreted inflammatory mediators (IL-6, IL-8, TNF-α, PGE2) using ELISA or EIA as described in Protocol 1.
- Histological Analysis:
- Fix the RHE tissues in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to evaluate changes in tissue morphology and signs of inflammation.
Protocol 3: Analysis of NF-κB Signaling Pathway
This protocol describes methods to investigate the inhibitory effect of this compound on the NF-κB signaling pathway in keratinocytes.
1. Cell Culture, Treatment, and Stimulation:
- Follow the cell culture, pre-treatment with this compound, and stimulation with TNF-α as described in Protocol 1. Shorter incubation times (e.g., 15-60 minutes) are typically used for signaling studies.
2. Analysis of NF-κB p65 Nuclear Translocation (Immunofluorescence):
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
- Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
- Incubate with a primary antibody specific for the p65 subunit of NF-κB.
- Wash and incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
- Visualize the subcellular localization of p65 using fluorescence microscopy. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus. Treatment with this compound is expected to inhibit this translocation.
3. Analysis of IκBα Phosphorylation and Degradation (Western Blot):
- Lyse the cells at various time points after stimulation.
- Separate the protein lysates by SDS-PAGE and transfer to a membrane.
- Probe the membrane with primary antibodies specific for phosphorylated IκBα and total IκBα.
- Use appropriate secondary antibodies and a detection system to visualize the protein bands.
- Inflammatory stimulation will induce the phosphorylation and subsequent degradation of IκBα. This compound is expected to inhibit these processes.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison of the effects of different concentrations of this compound.
| Concentration of this compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) | PGE2 Inhibition (%) |
| Vehicle Control | 0 | 0 | 0 |
| 1 nM | Data Point | Data Point | Data Point |
| 10 nM | Data Point | Data Point | Data Point |
| 100 nM | Data Point | Data Point | Data Point |
| 1 µM | Data Point | Data Point | Data Point |
| 10 µM | Data Point | Data Point | Data Point |
| IC50 | Calculated Value | Calculated Value | Calculated Value |
Note: The table should be populated with experimental data. The IC50 value represents the concentration of this compound that inhibits 50% of the inflammatory response.
Visualizations
Signaling Pathway
Caption: TNF-α induced NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for testing topical this compound on RHE models.
References
- 1. Pathway-specific profiling identifies the NF-kappa B-dependent tumor necrosis factor alpha-regulated genes in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species in Tumor Necrosis Factor-α-Activated Primary Human Keratinocytes: Implications for Psoriasis and Inflammatory Skin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 7. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application of Hydrocortisone Aceponate in 3D Reconstructed Human Skin Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) reconstructed human skin models, such as reconstructed human epidermis (RhE) and full-thickness skin models, have become indispensable tools in dermatological research and the development of topical drugs. These models closely mimic the complex structure and physiological properties of human skin, offering a more relevant and ethical alternative to animal testing for evaluating the efficacy and safety of topical agents. Hydrocortisone (B1673445) aceponate (HCA) is a potent topical corticosteroid widely used for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various skin disorders like eczema and psoriasis.[1] This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of hydrocortisone aceponate using 3D reconstructed human skin models.
Mechanism of Action of this compound
This compound, a diester of hydrocortisone, is a non-halogenated glucocorticoid that exerts its anti-inflammatory effects through genomic and non-genomic pathways. Upon topical application, it penetrates the stratum corneum and binds to cytosolic glucocorticoid receptors (GR) within keratinocytes, fibroblasts, and immune cells present in the skin model. This binding leads to the translocation of the HCA-GR complex into the nucleus, where it modulates gene expression.
The primary anti-inflammatory actions involve:
-
Transrepression: The HCA-GR complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the downregulation of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α), chemokines, and adhesion molecules.
-
Transactivation: The complex also upregulates the expression of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the inflammatory cascade that leads to the production of prostaglandins (B1171923) and leukotrienes.
These actions collectively reduce the cardinal signs of inflammation: redness, swelling, and itching.
Data Presentation
The following tables summarize quantitative data on the effects of hydrocortisone and its derivatives in human skin models and in vivo, demonstrating their anti-inflammatory and cellular effects.
Table 1: Effect of Hydrocortisone on Cytokine Release in 3D Reconstructed Human Epidermis (EpiDerm™) Following UV Irradiation
| Cytokine | Treatment Condition | Fold Increase vs. Control |
| PGE-2 | UVB without Hydrocortisone | 7.0x |
| UVB with Hydrocortisone | 9.7x | |
| UVA without Hydrocortisone | 6.4x | |
| UVA with Hydrocortisone | No Increase | |
| IL-1α | UVA without Hydrocortisone | 1.6x |
| UVA with Hydrocortisone | No Increase | |
| IL-1ra | UVB without Hydrocortisone | 4.0x |
| UVB with Hydrocortisone | 11.5x | |
| UVA without Hydrocortisone | 2.7x | |
| UVA with Hydrocortisone | 1.7x | |
| IL-8 | UVB without Hydrocortisone | 14.6x |
| UVB with Hydrocortisone | 5.5x |
Data adapted from a study on the effects of hydrocortisone on cytokine production in the EpiDerm™ model following UV irradiation.
Table 2: In Vivo Effect of Topical Corticosteroids on Procollagen Propeptide Concentrations in Human Skin
| Procollagen Propeptide | Hydrocortisone | Methylprednisolone Aceponate | Mometasone Furoate |
| PINP (Type I) | 66% decrease | 68% decrease | 72% decrease |
| PIIINP (Type III) | 62% decrease | 68% decrease | 72% decrease |
Data from a study investigating the effect of various corticosteroids on collagen synthesis in human skin in vivo.[2]
Experimental Protocols
The following protocols provide a framework for evaluating the anti-inflammatory efficacy of this compound using commercially available 3D reconstructed human skin models (e.g., EpiDerm™, SkinEthic™).
Protocol 1: Assessment of Anti-inflammatory Effects on Cytokine Production
This protocol details the steps to induce an inflammatory response in a 3D skin model and subsequently measure the reduction in pro-inflammatory cytokine release following treatment with this compound.
Materials:
-
3D Reconstructed Human Epidermis (RhE) or Full-Thickness Skin Models (e.g., EpiDerm™, SkinEthic™)
-
Assay Medium (provided by the model manufacturer)
-
This compound (HCA)
-
Vehicle Control (e.g., ethanol, acetone, or a suitable cream base)
-
Inflammatory Stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS), or a cytokine cocktail such as TNF-α and IL-1β)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for relevant cytokines (e.g., IL-1α, IL-6, IL-8)
-
Multi-well plates
-
Standard laboratory equipment (pipettes, incubators, etc.)
Procedure:
-
Pre-incubation of Skin Models: Upon receipt, place the 3D skin models in a multi-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO₂.
-
Preparation of Test Articles: Prepare various concentrations of HCA in the chosen vehicle. Also, prepare the vehicle control.
-
Topical Application of HCA: Topically apply a defined volume (e.g., 20-50 µL) of the HCA solutions and the vehicle control to the surface of the skin models.
-
Pre-treatment Incubation: Incubate the treated models for a predetermined period (e.g., 2-6 hours) to allow for drug penetration.
-
Induction of Inflammation: Prepare the inflammatory stimulus in the assay medium. Replace the medium in the wells with the medium containing the inflammatory stimulus.
-
Inflammation Incubation: Incubate the models for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.
-
Collection of Culture Medium: At the end of the incubation period, collect the culture medium from each well for cytokine analysis.
-
Cytokine Analysis: Perform ELISA for the target cytokines (e.g., IL-1α, IL-6, IL-8) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine and determine the percentage reduction in cytokine release by HCA compared to the vehicle-treated, inflammation-induced control.
Protocol 2: Evaluation of Cell Viability (MTT Assay)
This protocol is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the applied compound.
Materials:
-
3D Skin Models (treated as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5-1 mg/mL in serum-free medium)
-
Isopropanol or Dimethyl Sulfoxide (DMSO)
-
Multi-well plates for reading absorbance
-
Plate reader
Procedure:
-
Post-treatment Incubation: After collecting the medium for cytokine analysis (Protocol 1, step 7), wash the skin models with PBS.
-
MTT Incubation: Transfer the skin models to a new plate containing the MTT solution and incubate for 3 hours at 37°C and 5% CO₂.
-
Formazan (B1609692) Extraction: After incubation, remove the models from the MTT solution and place them in a tube or well containing a solvent (e.g., isopropanol) to extract the formazan crystals.
-
Extraction Incubation: Incubate with gentle shaking for at least 2 hours at room temperature, protected from light.
-
Absorbance Measurement: Transfer the formazan solution to a 96-well plate and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 3: Analysis of Gene Expression by RT-qPCR
This protocol allows for the quantification of changes in the expression of genes involved in inflammation.
Materials:
-
3D Skin Models (treated as in Protocol 1)
-
RNA lysis buffer
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents
-
Primers for target genes (e.g., IL1A, IL6, IL8, TNF, PTGS2) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Tissue Lysis: After the treatment period, wash the skin models with PBS and lyse the cells using a suitable lysis buffer.
-
RNA Extraction: Extract total RNA from the lysed cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in HCA-treated groups compared to the vehicle-treated, inflammation-induced control.
Experimental Workflow Visualization
Conclusion
The use of 3D reconstructed human skin models provides a robust and physiologically relevant platform for the preclinical evaluation of topical anti-inflammatory drugs like this compound. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to assess the efficacy of HCA, quantify its effects on key inflammatory markers, and elucidate its mechanism of action in a human-like skin environment. This approach can significantly contribute to the development of more effective and safer dermatological therapies.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility Issues of Hydrocortisone Aceponate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of hydrocortisone (B1673445) aceponate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of hydrocortisone aceponate?
A1: this compound is practically insoluble in water. Its reported water solubility is approximately 0.00526 mg/mL[1]. This low solubility can present significant challenges during in vitro and in vivo experiments.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. For instance, its solubility is approximately 10 mg/mL in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), and about 3 mg/mL in dimethylformamide (DMF).
Q3: Why is this compound so poorly soluble in water?
A3: The poor aqueous solubility of this compound is attributed to its lipophilic (fat-soluble) molecular structure. Like other corticosteroids, it has a rigid steroid nucleus that is predominantly nonpolar, leading to a low affinity for polar solvents like water.
Q4: Can I use co-solvents to dissolve this compound in an aqueous solution?
A4: Yes, using co-solvents is a common and effective strategy. Water-miscible organic solvents like ethanol, DMSO, or propylene (B89431) glycol can be mixed with aqueous buffers to increase the solubility of this compound. It is crucial to first dissolve the compound in the organic co-solvent before adding it to the aqueous medium.
Q5: Are there other methods to enhance the aqueous solubility of this compound?
A5: Absolutely. Besides co-solvents, other techniques include the use of surfactants to form micelles that encapsulate the drug, complexation with cyclodextrins (like hydroxypropyl-β-cyclodextrin), and the formulation of nanoparticles or microemulsions.
Troubleshooting Guide
Issue 1: My this compound precipitates when I add my organic stock solution to the aqueous buffer.
-
Cause: This phenomenon, often called "crashing out," occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of the compound.
-
Solution:
-
Increase the co-solvent concentration: Gradually increase the percentage of the organic co-solvent in your final aqueous medium. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent.
-
Use a different co-solvent: Some co-solvents have better solubilizing power for specific compounds. Consider trying DMSO, ethanol, or polyethylene (B3416737) glycol (PEG).
-
Slow addition with vigorous mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help to prevent localized high concentrations and promote dispersion.
-
Gentle warming: Warming the aqueous buffer to 37°C before and during the addition of the stock solution can sometimes improve solubility.
-
Issue 2: Even with a co-solvent, the solubility is not sufficient for my experimental needs.
-
Cause: The required concentration of this compound may exceed its solubility limit even in a co-solvent system.
-
Solution:
-
Employ surfactants: Introduce a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) to the aqueous medium. Surfactants form micelles that can encapsulate hydrophobic drugs, significantly increasing their apparent solubility.
-
Utilize cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with this compound, enhancing its aqueous solubility.
-
Consider nanoparticle formulations: Encapsulating this compound into polymeric nanoparticles or lipid-based nanocarriers can improve its dispersion and effective concentration in aqueous media.
-
Issue 3: I am concerned about the potential toxicity of the solubilizing agents in my cell-based assay.
-
Cause: Organic co-solvents, surfactants, and other excipients can be toxic to cells at higher concentrations.
-
Solution:
-
Determine the maximum tolerated concentration: Before your main experiment, perform a dose-response study with your chosen solubilizing agent alone to determine the highest concentration that does not affect cell viability or the experimental endpoint.
-
Minimize the excipient concentration: Use the lowest effective concentration of the solubilizing agent that achieves the desired drug solubility.
-
Include a vehicle control: Always include a control group that is treated with the same concentration of the solubilizing agent (without the drug) as your experimental groups. This allows you to differentiate between the effects of the drug and the vehicle.
-
Quantitative Data on Solubility
The following tables summarize the solubility of this compound and related compounds in various solvents and formulations.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| Water | ~0.00526 mg/mL[1] |
| Ethanol | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~3 mg/mL |
Table 2: Examples of Enhanced Solubility of Hydrocortisone Analogs in Formulations
| Compound | Formulation | Solubility Enhancement |
| Hydrocortisone | Nanosuspension | 2.9-fold increase compared to raw drug |
| Hydrocortisone Acetate | Hydrophobic Microemulsion | Up to 2,370 µg/mL |
| Hydrocortisone | β-cyclodextrin with 1% Sodium Acetate | Over 220% increase in aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in Co-solvent: Add the appropriate volume of a high-purity organic co-solvent (e.g., DMSO or ethanol) to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Mixing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: If for use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Solubility Determination
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., aqueous buffer with a specific co-solvent concentration) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent in which the drug is freely soluble (e.g., methanol (B129727) or acetonitrile).
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the test solvent, which represents the equilibrium solubility.
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: Mechanism of action of this compound via the glucocorticoid receptor pathway.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for researchers to systematically address the solubility issues of this compound.
References
Technical Support Center: Optimizing Hydrocortisone Aceponate for In Vitro Anti-inflammatory Studies
Welcome to the technical support center for optimizing hydrocortisone (B1673445) aceponate (HCA) concentration in your in vitro anti-inflammatory research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of hydrocortisone aceponate (HCA) in eliciting an anti-inflammatory response?
A1: this compound is a potent glucocorticoid that exerts its anti-inflammatory effects primarily by binding to cytosolic glucocorticoid receptors (GR). Upon binding, the HCA-GR complex translocates to the nucleus, where it modulates the expression of target genes. This leads to:
-
Transrepression: Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. This downregulates the expression of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
-
Transactivation: Upregulation of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Q2: What is a suitable starting concentration range for HCA in in vitro anti-inflammatory assays?
A2: Based on studies with the parent compound, hydrocortisone, a broad concentration range is recommended to establish a dose-response curve. For hydrocortisone, concentrations from 10⁻¹⁰ M to 10⁻³ M have been used to inhibit LPS-stimulated IL-6 production in peripheral blood mononuclear cells[1][2]. For TNF-α suppression in a beta-cell line, hydrocortisone concentrations of 1 and 10 µmol/L have shown efficacy[3]. Given that HCA is a more potent derivative, it is advisable to start with a lower concentration range and perform a dose-response study to determine the optimal concentration for your specific cell type and inflammatory stimulus.
Q3: Which cell lines are commonly used to study the in vitro anti-inflammatory effects of HCA?
A3: The choice of cell line depends on the specific research question. Commonly used cell types for in vitro inflammation studies that would be relevant for HCA investigation include:
-
Human Keratinocytes (e.g., HaCaT): Useful for studying inflammatory skin conditions. These cells can be stimulated with UV radiation to induce the production of IL-6 and IL-8[4].
-
Human Peripheral Blood Mononuclear Cells (PBMCs): A primary cell model for studying systemic inflammatory responses. They can be stimulated with lipopolysaccharide (LPS) to produce cytokines like IL-6[1][2].
-
Human Skin Fibroblasts: Relevant for investigating the effects on wound healing and collagen synthesis[5].
-
Macrophage-like cell lines (e.g., THP-1, RAW 264.7): Key players in the inflammatory response, these cells are often used to study the effects of anti-inflammatory agents on cytokine production and phagocytosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low anti-inflammatory response observed | 1. Suboptimal HCA concentration: The concentration used may be too low to elicit a response in your specific cell system. 2. Cell line insensitivity: The chosen cell line may have low expression of glucocorticoid receptors (GR) or be resistant to glucocorticoids. 3. Inactive HCA: The HCA may have degraded due to improper storage or handling. 4. Ineffective inflammatory stimulus: The stimulus used (e.g., LPS, TNF-α) may not be potent enough or may not have been used at an optimal concentration. | 1. Perform a dose-response experiment with a wide range of HCA concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). 2. Verify GR expression in your cell line using techniques like Western blot or qPCR. Consider using a different cell line known to be responsive to glucocorticoids. 3. Ensure HCA is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions for each experiment. 4. Titrate the inflammatory stimulus to determine the optimal concentration for inducing a robust inflammatory response. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of HCA, inflammatory stimulus, or other reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure thorough mixing of the cell suspension before seeding. Visually inspect the plate after seeding to confirm even distribution. 2. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
| Unexpected pro-inflammatory effects | 1. Concentration-dependent effects: Some glucocorticoids can exhibit pro-inflammatory effects at very low concentrations. 2. Off-target effects: At high concentrations, HCA might interact with other cellular targets. 3. Contamination: The HCA stock solution or cell culture may be contaminated with endotoxins (LPS). | 1. Carefully review your dose-response data to identify any biphasic responses. 2. If using very high concentrations, consider testing a lower range. 3. Use endotoxin-free reagents and test your HCA stock and cell culture for endotoxin (B1171834) contamination. |
| Cell toxicity observed | 1. High HCA concentration: Excessive concentrations of HCA can be cytotoxic to some cell types. 2. Solvent toxicity: The solvent used to dissolve HCA (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used. | 1. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your anti-inflammatory assay to assess the cytotoxic effects of HCA at different concentrations. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle control in your experiments. |
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Hydrocortisone
| Cell Type | Inflammatory Stimulus | Measured Endpoint | Hydrocortisone Concentration | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells | Lipopolysaccharide (LPS) | IL-6 production | 10⁻¹⁰ M to 10⁻³ M | Dose-dependent inhibition | [1][2] |
| Human Peripheral Blood Mononuclear Cells | Lipopolysaccharide (LPS) | IL-6 production | 10⁻⁶ M to 10⁻⁴ M | IC50 for IL-6 inhibition | [1][2] |
| Mouse Beta-Cell Line (βTC1) | Interleukin-1β (IL-1β) | TNF-α mRNA levels | 1 and 10 µmol/L | Suppression of TNF-α mRNA | [3] |
| Human Skin Fibroblasts | - | Collagen Synthesis | Not specified | More favorable effect than halogenated glucocorticoids | [5] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in Human Keratinocytes (HaCaT)
This protocol is adapted from studies on glucocorticoid effects on keratinocytes[4].
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed HaCaT cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
HCA Pre-treatment: Once cells are confluent, replace the culture medium with fresh medium containing various concentrations of HCA (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulus: Expose the cells to a controlled dose of UV-B radiation to induce an inflammatory response. Alternatively, treat cells with a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each HCA concentration relative to the stimulated control. Plot the results to determine the dose-response relationship and calculate the IC50 value.
Protocol 2: NF-κB Inhibition Assay
This is a general protocol for assessing the inhibitory effect of HCA on NF-κB activation.
-
Cell Line: Use a cell line that expresses a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density.
-
HCA Treatment: Treat the cells with various concentrations of HCA or vehicle control for a specified pre-incubation period (e.g., 1 hour).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each HCA concentration relative to the stimulated control.
Mandatory Visualizations
References
- 1. Effect of hydrocortisone on interleukin-6 production in human ,peripheral blood rnononuclear ceils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous tumor necrosis factor-alpha production by a pancreatic beta-cell line: inhibitory effects of hydrocortisone and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of anti-inflammatory effects of glucocorticoids on human keratinocytes in vitro. Comparison of normal human keratinocytes with the keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of this compound on proliferation, total protein synthesis and collagen synthesis in human skin fibroblasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for skin atrophy with long-term hydrocortisone aceponate application in studies
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential for skin atrophy with long-term application of hydrocortisone (B1673445) aceponate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which topical corticosteroids can induce skin atrophy?
A1: The primary mechanism of corticosteroid-induced skin atrophy is the inhibition of collagen synthesis.[1] Glucocorticoids bind to glucocorticoid receptors (GR) in the cytoplasm of dermal fibroblasts. This complex then translocates to the nucleus and downregulates the expression of genes encoding for type I and type III collagen, which are the main structural proteins in the skin. This reduction in collagen leads to a thinning of the dermis and the clinical appearance of atrophy.
Q2: How does hydrocortisone aceponate's potential for skin atrophy compare to other topical corticosteroids?
A2: this compound is a non-halogenated corticosteroid designed to have a favorable benefit/risk ratio. In vitro studies have suggested that this compound has a more favorable effect on collagen synthesis compared to halogenated corticosteroids. One in vivo study found that this compound decreased procollagen (B1174764) propeptides, an indicator of collagen synthesis, to a similar extent as methylprednisolone (B1676475) aceponate and mometasone (B142194) furoate after one week of application. However, long-term comparative studies providing quantitative data on skin thickness are limited.
Q3: What are the established methods for assessing corticosteroid-induced skin atrophy in a research setting?
A3: Several methods are used to assess corticosteroid-induced skin atrophy. These include:
-
High-Frequency Ultrasound (20 MHz or 50 MHz): This non-invasive technique measures the thickness of the epidermis and dermis.[2][3]
-
Histological Analysis: Skin biopsies are taken and examined under a microscope to measure epidermal and dermal thickness and observe changes in collagen structure.
-
Optical Coherence Tomography (OCT): A non-invasive imaging technique that provides high-resolution cross-sectional images of the skin, allowing for precise measurement of epidermal thickness.
-
Measurement of Procollagen Propeptides: Analysis of suction blister fluid or skin biopsies for levels of procollagen propeptides (e.g., PINP and PIIINP) provides a biochemical measure of the rate of collagen synthesis.
Q4: Are there any known experimental models to study this compound-induced skin atrophy?
A4: While specific long-term models for this compound are not extensively documented in readily available literature, researchers can adapt established models for corticosteroid-induced atrophy. These typically involve the daily application of the corticosteroid to the skin of animal models (e.g., hairless mice) or human volunteers for a specified period, followed by assessment using the methods mentioned in Q3.
Quantitative Data
Table 1: Comparison of the Effect of Topical Corticosteroids on Procollagen Propeptide Levels in Human Skin (1-week application)
| Corticosteroid | Concentration | Application Frequency | Mean Decrease in PINP (Type I Procollagen) | Mean Decrease in PIIINP (Type III Procollagen) |
| This compound | 0.127% | Once daily | Not specified in the study | Not specified in the study |
| Methylprednisolone Aceponate | 0.1% | Once daily | 68% | 68% |
| Mometasone Furoate | 0.1% | Once daily | 72% | 72% |
| Hydrocortisone | 1% | Twice daily | 66% | 62% |
Data adapted from Haapasaari KM, et al. Skin Pharmacol. 1997;10(5-6):261-4.[1]
Experimental Protocols
Protocol 1: Assessment of Skin Thickness using High-Frequency Ultrasound (20 MHz)
Objective: To non-invasively measure changes in epidermal and dermal thickness following topical application of this compound.
Materials:
-
High-frequency ultrasound machine with a 20 MHz probe
-
Ultrasound gel
-
Marking pen
-
Ruler
Procedure:
-
Subject Preparation: Acclimatize the subject to the room temperature for at least 20 minutes. The subject should be in a relaxed, supine position.
-
Site Selection and Marking: Select a test area on the volar forearm. Mark the specific sites for ultrasound measurement.
-
Ultrasound Measurement: a. Apply a layer of ultrasound gel to the marked area. b. Place the 20 MHz probe perpendicular to the skin surface without applying pressure. c. Obtain a clear B-mode image of the skin, visualizing the epidermis (a hyperechoic entry echo) and the dermis (a hyperechoic band below the epidermis). d. Use the electronic calipers on the ultrasound machine to measure the thickness of the epidermis and dermis. Take at least three measurements at each site and calculate the average.
-
Data Recording: Record the epidermal and dermal thickness measurements at baseline and at specified time points throughout the study (e.g., weekly).
Protocol 2: Histological Assessment of Skin Atrophy
Objective: To quantitatively and qualitatively assess changes in skin structure, including epidermal and dermal thickness and collagen morphology, following topical application of this compound.
Materials:
-
Biopsy punch (e.g., 4 mm)
-
Local anesthetic (e.g., 1% lidocaine)
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope with a calibrated eyepiece or imaging software
Procedure:
-
Biopsy Collection: a. After the final application of the test substance, administer a local anesthetic to the treatment site. b. Obtain a full-thickness skin biopsy using a punch biopsy tool.
-
Tissue Fixation and Processing: a. Immediately fix the biopsy specimen in 10% neutral buffered formalin for at least 24 hours. b. Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: a. Cut 5 µm thick sections from the paraffin block using a microtome. b. Mount the sections on glass slides. c. Stain sections with H&E for general morphology and measurement of epidermal and dermal thickness. d. Stain separate sections with Masson's trichrome to visualize collagen fibers (collagen stains blue).
-
Microscopic Analysis: a. Thickness Measurement: Using a microscope with a calibrated eyepiece or an imaging software, measure the epidermal thickness (from the stratum basale to the stratum granulosum) and the dermal thickness (from the dermo-epidermal junction to the subcutaneous fat). Take multiple measurements across the section and calculate the average. b. Qualitative Assessment: Examine the Masson's trichrome-stained sections for changes in collagen fiber density, organization, and thickness.
Visualizations
Caption: Glucocorticoid receptor signaling pathway leading to skin atrophy.
Caption: Experimental workflow for assessing corticosteroid-induced skin atrophy.
References
- 1. Quantification of normal skin thickness using very high-frequency ultrasound: a clinical study in Chinese adults - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 2. scispace.com [scispace.com]
- 3. Comparison of skin atrophy and vasoconstriction due to mometasone furoate, methylprednisolone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Systemic Absorption of Hydrocortisone Aceponate in Topical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the systemic absorption of hydrocortisone (B1673445) aceponate in topical research.
Frequently Asked Questions (FAQs)
Q1: What is hydrocortisone aceponate and why is minimizing its systemic absorption important?
This compound (HCA) is a potent topical corticosteroid used for its anti-inflammatory and immunosuppressive properties in treating skin conditions like dermatitis and eczema.[1][2] It is a diester of hydrocortisone, which enhances its penetration into the skin and prolongs its local activity.[2][3][4] While designed for local action, a portion of the topically applied HCA can be absorbed into the bloodstream, leading to systemic side effects.[5][6] Minimizing systemic absorption is crucial to avoid potential adverse effects such as suppression of the hypothalamic-pituitary-adrenal (HPA) axis, iatrogenic Cushing's syndrome, hyperglycemia, and skin atrophy.[5][6][7]
Q2: What are the primary factors that influence the systemic absorption of topical this compound?
Several factors can significantly influence the percutaneous absorption of this compound:
-
Skin Integrity: Damaged or inflamed skin has a compromised barrier function, leading to significantly higher absorption compared to intact skin.[5][8]
-
Formulation/Vehicle: The vehicle in which HCA is formulated plays a critical role. Ointments, due to their occlusive nature, can enhance penetration.[5] The presence of penetration enhancers in a formulation will also increase absorption.[9][10]
-
Occlusion: Applying an occlusive dressing (e.g., a bandage or wrap) over the treated area dramatically increases skin hydration and subsequent drug absorption.[5][8]
-
Application Site: Absorption rates vary across different body sites. Areas with a thinner stratum corneum, such as the face, genitals, and intertriginous areas (skin folds), exhibit higher absorption.[8]
-
Patient Age: Infants and young children are more susceptible to systemic effects due to their higher body surface area to weight ratio and thinner skin.[5]
-
Duration and Frequency of Use: Prolonged use and frequent applications can lead to increased systemic exposure.[5][11] Interestingly, multiple applications within a short period may increase bioavailability more than a single large dose.[12]
Q3: How does the formulation (e.g., cream, ointment, spray) of this compound affect systemic absorption?
The formulation vehicle significantly impacts the release and penetration of this compound.
-
Ointments: These are typically more occlusive than creams, which can increase skin hydration and enhance drug penetration, potentially leading to higher systemic absorption.[5]
-
Creams: As emulsions, creams are less occlusive than ointments. Thicker applications of a cream have been shown to increase the amount of hydrocortisone in the outer layer of the skin.[13]
-
Gels and Lotions: These formulations are generally less greasy and occlusive, making them suitable for hairy areas.[5] Gels and ointments have been suggested as suitable formulations to minimize the absorption of topically applied hydrocortisone acetate.[9][10]
-
Sprays: Topical sprays offer a convenient application method. Studies on a 0.0584% HCA spray in dogs with atopic dermatitis have shown it to be effective with minimal systemic side effects.[4][14]
Troubleshooting Guide
Problem: Unexpectedly high plasma concentrations of this compound observed in an animal study.
| Potential Cause | Troubleshooting Steps |
| Compromised Skin Barrier in Animal Models | Ensure the skin of the animals is intact and free from any pre-existing irritation or wounds before applying the formulation. If the study protocol involves inducing skin inflammation, be aware that this will inherently increase systemic absorption.[8] |
| Unintended Occlusion | Check if the application site is being inadvertently occluded by housing conditions, dressings, or animal behavior (e.g., lying on the treated area). |
| Formulation Issues | Re-evaluate the formulation vehicle. The presence of undeclared or potent penetration enhancers could be a factor. Consider testing a simpler formulation (e.g., a standard ointment or cream) as a control.[9][10] |
| Incorrect Dosing or Application Area | Verify the dose and the surface area of application. Application to a larger-than-intended surface area can lead to increased absorption.[5] |
| Contamination of Feed or Water | Ensure that the animals are not ingesting the topical formulation through grooming or contact with treated cagemates. |
| Metabolic Differences in Animal Species | Be aware of the metabolic pathways of corticosteroids in the chosen animal model, as they may differ from humans. |
Problem: High variability in systemic absorption data between subjects in a study.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Application Technique | Standardize the application procedure, including the amount of formulation applied per unit area of skin and the spreading technique. The "fingertip unit" can be a useful concept to standardize dosing.[13] |
| Inter-individual Differences in Skin Permeability | Account for potential differences in skin barrier function between subjects. Pre-screening subjects for baseline transepidermal water loss (TEWL) can help in subject stratification. |
| Differences in Skin Condition at Application Site | Ensure the application site is consistent and the skin is in a similar condition for all subjects. Avoid areas with active inflammation unless it is a specific parameter of the study. |
Data on Systemic Absorption of Hydrocortisone
The following tables summarize quantitative data on hydrocortisone absorption under various conditions.
Table 1: Systemic Absorption of 1% Hydrocortisone Cream
| Skin Condition | Approximate Systemic Absorption Rate |
| Normal, Intact Skin | 1-7%[8] |
| Acute Dermatitis / Damaged Skin Barrier | 15-30%[8] |
| Normal Skin with Occlusion | Significantly increased[8] |
Table 2: Influence of Application Thickness on Hydrocortisone Uptake in the Stratum Corneum (In Vivo)
| Formulation | Application Thickness | Relative Hydrocortisone Uptake |
| 1% Hydrocortisone Cream | Thinner (2 mg/cm²) | Baseline |
| 1% Hydrocortisone Cream | Thicker (9 mg/cm²) | Significantly greater than thinner application[13] |
| 1% Hydrocortisone Ointment | Thinner (2 mg/cm²) | Baseline |
| 1% Hydrocortisone Ointment | Thicker (9 mg/cm²) | Significantly greater than thinner application[13] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol provides a general framework for assessing the permeation of this compound through a skin membrane.
1. Preparation of Skin Membranes:
- Excised human or animal (e.g., porcine ear) skin is a common model.[15]
- Carefully remove subcutaneous fat and connective tissue.
- Cut the skin to a size that fits the Franz diffusion cells.
- Equilibrate the skin membranes in phosphate-buffered saline (PBS) at 32°C for at least 30 minutes before mounting.
2. Franz Diffusion Cell Setup:
- Fill the receptor chamber with a suitable receptor fluid (e.g., PBS with a solubilizing agent like polysorbate 80 to maintain sink conditions). Ensure the fluid is degassed to prevent air bubbles.[2]
- Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[2]
- Maintain the temperature of the receptor fluid at 32°C ± 1°C using a circulating water bath to mimic skin surface temperature.[2]
- Ensure the receptor fluid is continuously stirred.
3. Application of Formulation and Sampling:
- Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.[2]
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[2]
4. Sample Analysis:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
- Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
Protocol 2: Tape Stripping Method for Assessing Stratum Corneum Drug Content
This method is used to determine the amount of drug present in the stratum corneum, the outermost layer of the skin.[3][16]
1. Application of Formulation:
- Apply a defined amount of the this compound formulation to a specific area of the skin (in vivo or ex vivo).
- Allow the formulation to remain on the skin for a predetermined period.
2. Removal of Excess Formulation:
- Gently wipe the skin surface to remove any unabsorbed formulation.
3. Tape Stripping Procedure:
- Firmly press a piece of adhesive tape (e.g., 3M Scotch® Magic™ Tape) onto the treated skin area.[17]
- Use a standardized pressure (e.g., by rolling a standardized weight over the tape) to ensure consistent application.[17]
- Rapidly remove the tape in a single, smooth motion.[17]
- Repeat this process with fresh pieces of tape for a predetermined number of strips (e.g., 10-20) to sequentially remove layers of the stratum corneum.
4. Drug Extraction and Analysis:
- Place each tape strip (or pools of consecutive strips) into a suitable solvent to extract the this compound.
- Analyze the drug concentration in the solvent using a validated analytical method (e.g., HPLC).
- The amount of drug in each strip can be used to create a concentration profile of the drug within the stratum corneum.
Visualizations
Signaling Pathway of this compound
Caption: Glucocorticoid receptor signaling pathway for this compound.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: A simplified workflow for conducting an in vitro skin permeation study.
Logical Relationships in Minimizing Systemic Absorption
Caption: Logical relationships of key factors for minimizing systemic absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. alterlab.co.id [alterlab.co.id]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Update on the Systemic Risks of Superpotent Topical Steroids - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. droracle.ai [droracle.ai]
- 9. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. Percutaneous absorption of hydrocortisone increases with long-term administration. In vivo studies in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo percutaneous absorption of hydrocortisone: multiple-application dosing in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is the Skin Absorption of Hydrocortisone Modified by the Variability in Dosing Topical Products? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of a Diester Glucocorticoid Spray on the Cortisol Level and the CCR4+ CD4+ Lymphocytes in Dogs with Atopic Dermatitis: Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chapter - The Tape Stripping Method as a Valuable Tool for Evaluating Topical Applied Compounds | Bentham Science [benthamscience.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Tachyphylaxis with Hydrocortisone Aceponate
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing hydrocortisone (B1673445) aceponate in prolonged experiments and may be encountering diminished efficacy over time, a phenomenon known as tachyphylaxis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentations to help you identify, manage, and overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why does it occur with hydrocortisone aceponate?
A1: Tachyphylaxis is the rapid development of tolerance to a drug, resulting in a reduced therapeutic effect with repeated administration.[1] With glucocorticoids like this compound, this is often due to the downregulation of the glucocorticoid receptor (GR).[2] Prolonged exposure to this compound can lead to a decrease in the number of GRs available to bind with the drug, thus diminishing its anti-inflammatory effects. Specifically, glucocorticoids can decrease the steady-state levels of GR mRNA by inhibiting gene transcription.[3][4]
Q2: How can I recognize if tachyphylaxis is occurring in my experiment?
A2: The primary indicator of tachyphylaxis is a decreased response to this compound over time, even with consistent or increased dosages. For example, you may observe a reduced inhibition of inflammatory markers such as IL-6 or TNF-α in your cell cultures after prolonged treatment.[5][6] In animal models, this could manifest as a recurrence of inflammatory symptoms despite continued treatment.
Q3: What are the molecular mechanisms underlying glucocorticoid receptor downregulation?
A3: Glucocorticoid-induced GR downregulation is a multi-faceted process. A key mechanism is the reduction of GR mRNA levels, which can be decreased by as much as 50% following treatment with a glucocorticoid like dexamethasone.[3][4] This reduction occurs because the activated GR can negatively regulate its own gene transcription.[3][4]
Q4: Are there strategies to prevent or reverse tachyphylaxis to this compound?
A4: Yes, several strategies can be employed. These include:
-
"Drug holidays" or intermittent dosing: Temporarily discontinuing treatment may allow for the recovery of glucocorticoid receptor expression and sensitivity.
-
Combination therapy: Using this compound in conjunction with other anti-inflammatory agents may allow for lower doses of the corticosteroid, potentially delaying the onset of tachyphylaxis.
-
Targeting associated signaling pathways: Research suggests that inhibiting pathways that contribute to glucocorticoid resistance, such as the p38 MAPK and TNF-α signaling pathways, may help restore sensitivity.[7][8]
Q5: Could the issue be related to my cell culture conditions?
A5: It is crucial to rule out other factors that could be affecting your results. Inconsistent cell seeding density, errors in drug dilution, or contamination can all lead to variability in your data that might be mistaken for tachyphylaxis.
Troubleshooting Guides
Issue 1: Decreased Anti-Inflammatory Effect of this compound Over Time
Possible Cause: Development of tachyphylaxis due to glucocorticoid receptor (GR) downregulation.
Troubleshooting Steps:
-
Confirm Tachyphylaxis:
-
Time-Course Experiment: Measure the expression of key inflammatory markers (e.g., IL-6, TNF-α) at multiple time points following continuous this compound treatment. A diminishing inhibitory effect over time is indicative of tachyphylaxis.
-
GR Expression Analysis: Quantify GR mRNA and protein levels at different time points. A decrease in GR expression concurrent with the loss of efficacy strongly suggests tachyphylaxis.
-
-
Implement a "Drug Holiday":
-
Remove this compound from the culture medium for a defined period (e.g., 24-48 hours).
-
Re-introduce the drug and assess the inflammatory response. A restored inhibitory effect suggests that a "drug holiday" can overcome tachyphylaxis.
-
-
Optimize Dosing Strategy:
-
Dose-Response Curve: Determine the minimal effective concentration of this compound that achieves the desired anti-inflammatory effect. Using the lowest effective dose may delay the onset of tachyphylaxis.
-
Intermittent Dosing: Compare the efficacy of continuous versus intermittent dosing schedules. For example, treat for 24 hours, followed by a 24-hour drug-free period.
-
Issue 2: Complete Loss of this compound Efficacy
Possible Cause: Severe glucocorticoid resistance potentially mediated by pro-inflammatory signaling pathways.
Troubleshooting Steps:
-
Investigate Pro-inflammatory Pathways:
-
MAPK and NF-κB Activation: Assess the activation status of key signaling molecules in the p38 MAPK and NF-κB pathways (e.g., phosphorylated p38, nuclear translocation of NF-κB). Increased activity in these pathways can antagonize GR function.
-
TNF-α Levels: Measure the concentration of TNF-α in your experimental system. High levels of TNF-α are associated with glucocorticoid resistance.[8]
-
-
Test Pathway Inhibitors:
-
p38 MAPK Inhibitors: In combination with this compound, use a specific p38 MAPK inhibitor (e.g., SB203580). This can enhance the anti-inflammatory effects of glucocorticoids.[7]
-
TNF-α Blockade: Utilize a TNF-α neutralizing antibody to block its activity. This has been shown to restore glucocorticoid sensitivity in some models.[8]
-
Data Presentation
Table 1: Hypothetical Time-Course of this compound (HCA) Efficacy on IL-6 Inhibition
| Treatment Duration | HCA Concentration | IL-6 Inhibition (%) | Glucocorticoid Receptor (GR) mRNA Level (relative to control) |
| 24 hours | 100 nM | 85 ± 5 | 0.8 ± 0.1 |
| 48 hours | 100 nM | 60 ± 8 | 0.6 ± 0.08 |
| 72 hours | 100 nM | 35 ± 10 | 0.4 ± 0.05 |
| 96 hours | 100 nM | 15 ± 7 | 0.25 ± 0.04 |
Table 2: Hypothetical Effect of Intervention Strategies on Restoring HCA Efficacy after 96 hours of Tachyphylaxis Induction
| Intervention | HCA Concentration | IL-6 Inhibition (%) | GR mRNA Level (relative to control) |
| HCA alone | 100 nM | 15 ± 7 | 0.25 ± 0.04 |
| HCA + 24h "Drug Holiday" | 100 nM | 75 ± 6 | 0.7 ± 0.09 |
| HCA + p38 MAPK Inhibitor (1 µM) | 100 nM | 65 ± 9 | 0.3 ± 0.06 |
| HCA + TNF-α Neutralizing Ab (10 µg/mL) | 100 nM | 70 ± 8 | 0.35 ± 0.07 |
Experimental Protocols
Protocol 1: Induction and Assessment of Tachyphylaxis to this compound in Cell Culture
Objective: To establish an in vitro model of tachyphylaxis to this compound.
Materials:
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
Complete culture medium
-
This compound (HCA) stock solution
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Reagents for RNA isolation and qRT-PCR
-
ELISA kit for a relevant inflammatory cytokine (e.g., IL-6)
-
Antibodies for Western blotting of GR and loading control
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Induction of Tachyphylaxis: Treat cells with a predetermined concentration of HCA (e.g., 100 nM) for various durations (e.g., 24, 48, 72, 96 hours). Include a vehicle control group.
-
Inflammatory Challenge: After the HCA pre-treatment period, stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a defined period (e.g., 6-24 hours).
-
Assessment of Inflammatory Response:
-
Collect cell culture supernatants and measure the concentration of the target cytokine (e.g., IL-6) using ELISA.
-
Calculate the percentage of inhibition of cytokine production by HCA at each time point compared to the LPS-only control.
-
-
Assessment of GR Expression:
-
At each time point of HCA treatment, lyse a parallel set of cells for RNA and protein extraction.
-
Quantify GR mRNA levels using qRT-PCR, normalized to a housekeeping gene.
-
Quantify GR protein levels using Western blotting, normalized to a loading control.
-
Protocol 2: Overcoming Tachyphylaxis with a p38 MAPK Inhibitor
Objective: To determine if inhibition of the p38 MAPK pathway can restore sensitivity to this compound.
Materials:
-
Cells with induced tachyphylaxis (from Protocol 1, e.g., 96-hour HCA treatment)
-
This compound (HCA)
-
Specific p38 MAPK inhibitor (e.g., SB203580)
-
Inflammatory stimulus (e.g., LPS)
-
ELISA kit for the target cytokine
Procedure:
-
Induce Tachyphylaxis: Follow steps 1 and 2 of Protocol 1 to induce tachyphylaxis (e.g., 96-hour pre-treatment with 100 nM HCA).
-
Inhibitor Treatment: One hour prior to the inflammatory challenge, add the p38 MAPK inhibitor (at a pre-determined non-toxic concentration) to the culture medium of a subset of the tachyphylactic cells.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS) to all wells.
-
Cytokine Measurement: After the appropriate incubation time, collect the supernatants and measure the cytokine concentration by ELISA.
-
Data Analysis: Compare the IL-6 inhibition by HCA in the presence and absence of the p38 MAPK inhibitor to determine if sensitivity was restored.
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. Tachyphylaxis to topically applied steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of glucocorticoid receptor down-regulation by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrocortisone rapidly and significantly reduces the IL-6 level in blood and lungs of patients with COVID-19-related ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulation in septic shock: hydrocortisone differentially regulates cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of p38 MAPK inhibition on corticosteroid suppression of cytokine release in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of TNF-α rapidly inhibits pain responses in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Hydrocortisone Aceponate in Research Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of hydrocortisone (B1673445) aceponate in various vehicle formulations. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
Q1: I am observing a rapid loss of potency of my hydrocortisone aceponate formulation. What are the likely causes?
A1: Rapid degradation of this compound can be attributed to several factors. The most common culprits are the pH of the vehicle, the presence of water, and exposure to high temperatures. Hydrocortisone and its esters are particularly susceptible to degradation in basic (alkaline) conditions.[1][2] Aqueous and water-washable bases, such as polyethylene (B3416737) glycol ointment, can also lead to instability.[1][2]
To troubleshoot, consider the following:
-
Verify the pH of your formulation: Aim for a weakly acidic pH, as hydrocortisone is more stable in this range.
-
Assess the water content of your vehicle: If using an aqueous base, consider adding co-solvents like alcohol or glycerin, which can have a stabilizing effect.[1][2]
-
Review your storage conditions: Ensure your formulations are stored at controlled room temperature or refrigerated, as higher temperatures accelerate degradation.[1][3]
Q2: My HPLC analysis shows several unexpected peaks in my aged this compound formulation. What could these be?
A2: The appearance of new peaks on your chromatogram likely indicates the presence of degradation products. The primary degradation pathways for corticosteroids like this compound are oxidation and hydrolysis.[4] Common degradation products include:
-
21-dehydrohydrocortisone (21-aldehyde): A primary product of oxidation.
-
17-ketosteroid derivatives: Formed through further degradation.[5][6]
-
Carboxylic acid derivatives: Resulting from the cleavage of the side chain.[5][6]
-
Hydrocortisone: The parent molecule, formed by hydrolysis of the aceponate ester.
To identify these peaks, a forced degradation study is recommended. This involves subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4][7][8] The resulting chromatogram will help in identifying the unknown peaks in your stability samples.
Q3: I am having trouble developing a stability-indicating HPLC method for my formulation. What are the key parameters to optimize?
A3: A robust stability-indicating HPLC method should be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients in the formulation. Key parameters to optimize include:
-
Column: A reversed-phase C18 column is commonly used for corticosteroid analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. Adjusting the pH of the aqueous phase can significantly impact the separation.
-
Detection Wavelength: UV detection is typically performed around 240-254 nm for corticosteroids.
-
Flow Rate and Column Temperature: These should be optimized to achieve good peak shape and resolution within a reasonable run time.
It is crucial to validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][9]
Frequently Asked Questions (FAQs)
Q4: Which type of vehicle is generally most stable for this compound?
A4: While specific data for this compound is limited, studies on hydrocortisone suggest that oil-in-water or water-in-oil emulsions and non-aqueous vehicles tend to offer better stability compared to purely aqueous or water-washable bases.[1][2] The addition of co-solvents like propylene (B89431) glycol can also enhance stability in aqueous solutions, provided the pH is maintained on the acidic side.
Q5: Are there any known excipient incompatibilities with hydrocortisone?
A5: Yes, some excipients have been shown to be incompatible with hydrocortisone. For instance, incompatibilities have been reported with magnesium stearate (B1226849) and β-cyclodextrin. It is always advisable to conduct compatibility studies with your chosen excipients before proceeding with full formulation development.
Q6: How does pH affect the stability of this compound?
A6: Based on data for hydrocortisone, the stability of this compound is expected to be highly pH-dependent. Hydrocortisone is known to be unstable in basic (alkaline) conditions, with the decomposition process being different in highly basic solutions compared to weakly acidic media.[1][2] Therefore, maintaining a weakly acidic pH is recommended for optimal stability.
Q7: What are the typical storage conditions for this compound research formulations?
A7: For compounded topical preparations containing water, storage in a cool place (2-8°C) is generally recommended.[10] However, stability studies should be conducted at various temperatures, including accelerated conditions (e.g., 40°C), to determine the optimal storage conditions and shelf-life for your specific formulation.
Data Presentation
Table 1: Summary of Major Degradation Products of Hydrocortisone Under Forced Degradation Conditions
| Stress Condition | Major Degradation Products Observed |
| Acid Hydrolysis | E/Z isomers from tautomerization/dehydration[8] |
| Base Hydrolysis | Significant degradation, multiple products |
| Oxidation | 21-dehydrohydrocortisone (21-aldehyde), 17-carboxylic acid derivatives[4] |
| Thermal Degradation | 21-dehydrohydrocortisone, 17-ketosteroid derivatives[5][6] |
| Photodegradation | Varies depending on formulation |
Table 2: Stability of 2% Hydrocortisone in VersaPro™ Cream Base
| Storage Condition | Time Point | % of Initial Potency Retained |
| Room Temperature | 30 Days | > 95% |
| 60 Days | > 95% | |
| 4°C | 30 Days | > 95% |
| 60 Days | > 95% |
(Data adapted from a study on hydrocortisone in a proprietary cream base, suggesting good stability in this vehicle for up to two months)[10]
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to extract the this compound.
-
Use sonication and vortexing to ensure complete extraction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M potassium phosphate monobasic buffer, pH adjusted to 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-18 min: 26% B
-
18-32 min: 26-45% B
-
32-48 min: 45-70% B
-
48-58 min: 70% B
-
58-60 min: 70-26% B
-
60-75 min: 26% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Protocol 2: Preparation of a this compound Gel Formulation
This protocol describes the preparation of a simple hydrogel formulation for stability studies.
-
Materials:
-
This compound
-
Carbopol (or other suitable gelling agent)
-
Triethanolamine (B1662121) (neutralizing agent)
-
Propylene glycol (co-solvent and humectant)
-
Purified water
-
-
Procedure:
-
Disperse the gelling agent in purified water with constant stirring until a uniform dispersion is formed.
-
In a separate container, dissolve the this compound in propylene glycol.
-
Slowly add the drug solution to the aqueous dispersion while stirring.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH and viscosity are achieved.
-
Allow the gel to stand for 24 hours to ensure complete hydration of the polymer.
-
Visualizations
Caption: Glucocorticoid receptor signaling pathway.
Caption: Inferred degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
Technical Support Center: Mitigating Off-Target Effects of Hydrocortisone Aceponate in Cell Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using hydrocortisone (B1673445) aceponate (HCA) in cell signaling studies. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hydrocortisone aceponate?
This compound (HCA) is a potent, non-halogenated di-ester glucocorticoid. Its primary mechanism of action is through binding to the cytosolic glucocorticoid receptor (GR).[1] Upon binding, the HCA-GR complex translocates to the nucleus, where it modulates gene expression in two principal ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism prevents the transcription of pro-inflammatory genes.[2][3]
Esterification of hydrocortisone to form HCA enhances its lipophilicity, allowing for better penetration of the cell membrane and accumulation in the skin, which also minimizes systemic absorption.[1]
Q2: What are the potential off-target effects of this compound in cell signaling studies?
While HCA is designed for potent topical activity with reduced systemic side effects, in a cell culture environment, off-target effects can still occur, especially at supra-physiological concentrations. These can include:
-
Crosstalk with other signaling pathways: Glucocorticoids can interact with other signaling cascades independently of direct GRE-mediated transcription. A notable example is the interaction with the PI3K/Akt pathway, which can influence cell survival and proliferation.[4][5]
-
Non-specific binding: At high concentrations, HCA might interact with other steroid receptors or cellular proteins, leading to unintended biological responses.
-
Modulation of non-genomic pathways: Some effects of steroids are too rapid to be explained by changes in gene expression and are termed non-genomic effects. These can involve the activation of membrane-associated receptors and intracellular kinases.[6]
Q3: How can I differentiate between on-target and off-target effects of HCA in my experiments?
Distinguishing between on-target (GR-mediated) and off-target effects is crucial. Here are several strategies:
-
Use a GR antagonist: Co-treatment with a GR antagonist, such as RU486 (mifepristone), should reverse the on-target effects of HCA. If an observed effect persists in the presence of the antagonist, it is likely an off-target effect.
-
GR knockdown or knockout models: Using cell lines with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the glucocorticoid receptor can definitively determine if the observed effects of HCA are GR-dependent.
-
Dose-response analysis: On-target effects typically occur at lower, more physiologically relevant concentrations of HCA, while off-target effects often appear at higher concentrations. A carefully planned dose-response experiment can help identify these different concentration ranges.
-
Compare with other glucocorticoids: Comparing the effects of HCA with other glucocorticoids like dexamethasone (B1670325) can provide insights. If HCA produces a unique effect not seen with other GR agonists, it may be an off-target effect specific to HCA's chemical structure.[7][8]
Q4: My cells are showing signs of cytotoxicity after treatment with HCA. What could be the cause and how can I troubleshoot this?
Cytotoxicity with HCA treatment can arise from several factors:
-
High Concentrations: Glucocorticoids can induce apoptosis in certain cell types, particularly at high concentrations.
-
Solvent Toxicity: The solvent used to dissolve HCA (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to glucocorticoids.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the optimal, non-toxic concentration and incubation time for your specific cell line.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve HCA to rule out solvent-induced toxicity.
-
Assess Cell Viability: Use a reliable cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to quantify cytotoxicity across a range of HCA concentrations.[9]
-
Consider Co-treatment with Antioxidants: If oxidative stress is suspected to contribute to cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[9]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and confluency at the time of treatment. Ensure consistent media composition and serum lots. |
| Inaccurate Drug Concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes. |
| "Edge Effects" in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead.[9] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[10] |
Issue 2: Unexpected activation or inhibition of a signaling pathway.
| Possible Cause | Recommended Solution |
| Off-Target Effect | As detailed in FAQ Q3, use a GR antagonist, GR knockdown/knockout cells, and a structurally different glucocorticoid to confirm if the effect is on-target. |
| Crosstalk with another pathway | Investigate known points of crosstalk. For example, if observing unexpected changes in cell survival, examine key proteins in the PI3K/Akt pathway (e.g., phosphorylation of Akt).[4][5] |
| Non-genomic (rapid) signaling | For effects observed within minutes, consider non-genomic mechanisms. These are often independent of transcription and translation.[6] |
| Feedback loops in the signaling network | The initial response to HCA may trigger feedback mechanisms that alter the activity of the pathway over time. Perform a time-course experiment to map the dynamic response. |
Data Presentation
Table 1: Comparative Efficacy of this compound and Other Glucocorticoids in a Canine Atopic Dermatitis Model
| Parameter | This compound (0.0584% spray) | Placebo |
| Mean Reduction in Lesion Score (Day 14) | 54.63% | N/A (Control) |
| Mean Reduction in Pruritus Score (Day 14) | 60.57% | N/A (Control) |
| Mean Reduction in Transepidermal Water Loss (TEWL) | 47.43% | N/A (Control) |
Data synthesized from a study on dogs with atopic dermatitis.[1]
Experimental Protocols
Protocol 1: Dose-Response Analysis and IC50 Determination using a Reporter Assay
Objective: To determine the effective concentration range of this compound for GR activation and to calculate its IC50 value.
Materials:
-
Cells stably or transiently transfected with a GRE-luciferase reporter construct.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Serial Dilution of HCA: Prepare a series of dilutions of HCA in cell culture medium. A common starting range is from 1 pM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest HCA concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of HCA or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) to allow for GR activation and luciferase expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Plot the luciferase activity against the log of the HCA concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.
Protocol 2: Validating On-Target vs. Off-Target Effects using a GR Antagonist
Objective: To determine if the observed cellular response to this compound is mediated by the glucocorticoid receptor.
Materials:
-
Cell line of interest.
-
This compound (HCA).
-
GR antagonist (e.g., RU486/mifepristone).
-
Reagents for the specific cellular assay (e.g., antibodies for Western blotting, reagents for a cell viability assay).
Methodology:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere.
-
Experimental Groups: Set up the following treatment groups:
-
Vehicle control (e.g., DMSO).
-
HCA alone (at a concentration known to elicit the response).
-
RU486 alone (at a concentration known to antagonize GR, typically 10-fold excess of the agonist).
-
HCA + RU486 (pre-incubate with RU486 for 1-2 hours before adding HCA).
-
-
Treatment and Incubation: Treat the cells according to the experimental groups and incubate for the desired duration.
-
Endpoint Analysis: Perform the relevant assay to measure the cellular response (e.g., Western blot for a specific phosphoprotein, cell viability assay).
-
Data Analysis: Compare the response in the "HCA alone" group to the "HCA + RU486" group. A significant reversal of the HCA-induced effect by RU486 indicates an on-target, GR-mediated mechanism.
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound (HCA).
Caption: Troubleshooting workflow for unexpected HCA effects.
Caption: Crosstalk between GR and other signaling pathways.
References
- 1. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-talk between nuclear factor-kappa B and the steroid hormone receptors: mechanisms of mutual antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosstalk between NFkB and glucocorticoid signaling: a potential target of breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Analysis of Hydrocortisone Aceponate and Betamethasone Valerate in Dermatological Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of hydrocortisone (B1673445) aceponate and betamethasone (B1666872) valerate (B167501), two commonly used topical corticosteroids. This analysis is supported by experimental data from various skin models, offering insights into their respective efficacy and safety profiles.
Hydrocortisone aceponate (HCA) and betamethasone valerate (BMV) are synthetic corticosteroids utilized for their anti-inflammatory and immunosuppressive properties in treating a range of skin conditions. While both function through the glucocorticoid receptor, their chemical structures lead to differences in potency, penetration, and potential side effects. HCA is a non-halogenated diester, which is suggested to have an improved benefit-risk ratio compared to halogenated corticosteroids like BMV.[1][2]
Executive Summary of Comparative Performance
| Parameter | This compound (HCA) | Betamethasone Valerate (BMV) | Key Insights |
| Potency Classification | Moderate to Potent[2][3] | Potent[2][3] | BMV is generally considered to be of higher potency than HCA. |
| Anti-Inflammatory Efficacy | Effective in reducing inflammation.[1] | Highly effective in reducing inflammation.[4] | Both demonstrate significant anti-inflammatory effects, with BMV often showing a stronger response. |
| Vasoconstrictor Potential | Demonstrates vasoconstrictive effects.[5] | Strong vasoconstrictor, often used as a benchmark for potency.[6][7] | The vasoconstrictor assay is a key indicator of topical corticosteroid potency, and BMV consistently shows a strong blanching effect. |
| Skin Atrophy Potential | Considered to have a lower atrophogenic potential.[1] | Higher potential for skin thinning with prolonged use.[8][9] | Studies on collagen synthesis suggest hydrocortisone derivatives are less impactful than betamethasone derivatives.[10] |
| Systemic Absorption | Designed for enhanced skin penetration with reduced systemic uptake.[1] | Can be systemically absorbed, especially with extensive use or occlusion.[9] | The diester structure of HCA is intended to be metabolized in the skin, limiting systemic exposure.[1] |
Detailed Experimental Data
Anti-proliferative Effects on Human Keratinocytes (HaCaT Cells)
A study comparing the anti-proliferative effects of various topical corticosteroids on HaCaT keratinocytes provides insights into their potential to address hyperproliferative skin conditions.
| Corticosteroid (at 10⁻⁴ M) | Cell Growth Inhibition | Predominant Cell Death Mechanism | Cell Cycle Arrest Phase |
| Betamethasone Valerate | Significant | Apoptosis > Necrosis | G2 Phase |
| Hydrocortisone (Base) | Significant | Necrosis > Apoptosis | G2 Phase |
Data adapted from a study on the effects of topical corticosteroids on HaCaT cell proliferation.[11]
The results indicate that while both compounds reduce cell growth, betamethasone valerate tends to induce a more programmed cell death (apoptosis), whereas hydrocortisone is associated with more direct cell injury (necrosis) at high concentrations.[11] Both primarily cause cell cycle arrest in the G2 phase.[11]
Effects on Collagen Synthesis (A Marker for Skin Atrophy)
The atrophogenic potential of topical corticosteroids is a significant concern in long-term therapy. This can be evaluated by measuring their impact on collagen synthesis. A study comparing hydrocortisone and betamethasone provides relevant data.
| Treatment | Decrease in Aminoterminal Propeptide of Type I Procollagen (PINP) | Decrease in Aminoterminal Propeptide of Type III Procollagen (PIIINP) |
| Hydrocortisone | ~35% | ~35% |
| Betamethasone | 69% | 62% |
Data from an in vivo study on the effect of topical corticosteroids on collagen synthesis in human skin.[10]
These findings suggest that betamethasone has a more pronounced inhibitory effect on collagen synthesis compared to hydrocortisone, indicating a higher potential for skin thinning.[10]
Experimental Protocols
Vasoconstrictor Assay (McKenzie and Stoughton Method)
The vasoconstrictor assay is a standardized method to determine the potency of topical corticosteroids by measuring the degree of skin blanching (vasoconstriction) they induce.[12][13][14]
Objective: To assess and compare the topical bioavailability and potency of this compound and betamethasone valerate.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited.
-
Test Sites: Multiple small, uniform areas are marked on the flexor surface of the forearms.
-
Application: A standardized amount of the corticosteroid formulations (e.g., 10 µL) is applied to the designated test sites. The sites are then covered with an occlusive dressing.[7]
-
Duration: The duration of application can vary, but a common timeframe is 6 to 16 hours.[12]
-
Assessment: After removal of the occlusive dressing and cleaning of the sites, the degree of vasoconstriction (blanching) is assessed at specific time points (e.g., 2, 4, 6, and 24 hours post-application).
-
Scoring:
-
Visual Assessment: Trained observers grade the blanching on a scale of 0 (no blanching) to 4 (maximal blanching).
-
Chromameter Measurement: A chromameter can be used for an objective measurement of the change in skin color (a* value, which represents redness).[15]
-
-
Data Analysis: The scores or chromameter readings are plotted over time to determine the peak effect and the area under the effect curve (AUEC), which are used to compare the potencies of the different formulations.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This in vitro method uses a three-dimensional model of the human epidermis to assess the skin irritation potential of topically applied substances.[16][17][18][19]
Objective: To evaluate the cytotoxic and inflammatory responses induced by this compound and betamethasone valerate in a human-relevant skin model.
Methodology:
-
Model: A commercially available reconstructed human epidermis (RhE) model, consisting of differentiated human keratinocytes forming a multilayered epidermis, is used.[19]
-
Pre-incubation: The RhE tissues are pre-incubated in a specific culture medium.
-
Application: The test substances (this compound and betamethasone valerate) are applied topically to the surface of the RhE tissues. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are included.
-
Exposure: The tissues are exposed to the test substances for a defined period (e.g., 15-60 minutes).[16]
-
Post-exposure Incubation: After exposure, the tissues are rinsed and transferred to fresh medium for a post-incubation period (e.g., 42 hours).[20]
-
Viability Assessment (MTT Assay):
-
The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondria reduce the yellow MTT to a blue formazan (B1609692) salt.
-
The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
-
Cytokine Analysis: The culture medium can be collected to measure the release of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α using ELISA.
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.[19] Cytokine levels are compared between treated and control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 3. droracle.ai [droracle.ai]
- 4. A double-blind comparison of 0.25% and 0.05% desoxymethasone, 0.1% betamethasone valerate and 1% hydrocortisone creams in the treatment of eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of skin atrophy and vasoconstriction due to mometasone furoate, methylprednisolone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Intermittent Treatment with Topical Corticosteroids and Calcineurin Inhibitors on Epidermal and Dermal Thickness Using Optical Coherence Tomography and Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gmp-compliance.org [gmp-compliance.org]
- 13. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. remedypublications.com [remedypublications.com]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. senzagen.com [senzagen.com]
- 20. episkin.com [episkin.com]
A Comparative Analysis of Glucocorticoid Receptor Binding: Hydrocortisone Aceponate vs. Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glucocorticoid receptor (GR) binding properties of hydrocortisone (B1673445) aceponate and its parent compound, hydrocortisone. The information presented is intended to assist researchers in understanding the nuanced differences in molecular interactions with the GR, supported by available experimental data and methodologies.
Executive Summary
Hydrocortisone aceponate, a die-ester of hydrocortisone, generally exhibits a higher binding affinity for the glucocorticoid receptor compared to hydrocortisone. This increased affinity is attributed to the lipophilic nature of the ester groups at the C17 and C21 positions of the steroid molecule. While direct comparative studies providing head-to-head Ki or IC50 values are limited, the available data from various sources consistently support the enhanced receptor affinity of hydrocortisone esters.
Data Presentation: Glucocorticoid Receptor Binding Affinity
The following table summarizes the available quantitative and qualitative data for the binding affinity of this compound and hydrocortisone to the glucocorticoid receptor. It is important to note that absolute values for binding affinity can vary between studies depending on the experimental conditions, such as the tissue source of the receptor and the specific assay used.
| Compound | Binding Affinity Metric | Value | Source Tissue/System | Reference |
| Hydrocortisone | Dissociation Constant (Kd) | 17.5 ± 1.7 nmol/L | Human Mononuclear Leukocytes | --INVALID-LINK--[1] |
| Dissociation Constant (Kd) | Low Affinity Site: 68.7 nM | Rat Liver Cytosol | --INVALID-LINK--[2] | |
| This compound | Relative Binding Affinity | Higher than Hydrocortisone | Cultured Human Keratinocytes | --INVALID-LINK--[3] |
Note: A lower Kd value indicates a higher binding affinity. The data for this compound is qualitative, based on the findings for 17α, 21-diesters.
Experimental Protocols: Competitive Glucocorticoid Receptor Binding Assay
The determination of glucocorticoid receptor binding affinity is typically performed using a competitive binding assay. This method measures the ability of an unlabeled steroid (the competitor, e.g., hydrocortisone or this compound) to displace a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) from the GR.
Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Receptor Source: Cytosolic fraction from tissues or cells expressing the glucocorticoid receptor (e.g., rat liver, cultured human keratinocytes, or recombinant human GR).
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [³H]dexamethasone or [³H]hydrocortisone.
-
Unlabeled Competitors: Hydrocortisone, this compound, and a reference standard (e.g., dexamethasone).
-
Assay Buffer: A suitable buffer to maintain the stability of the receptor, typically a Tris-HCl buffer (pH 7.4) containing molybdate.
-
Separation Medium: Dextran-coated charcoal or a filtration system to separate receptor-bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Procedure:
-
Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from the chosen cell or tissue source through homogenization and ultracentrifugation.
-
Competitive Binding Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (hydrocortisone, this compound, or a reference compound).
-
Equilibrium: The incubation is carried out at a low temperature (e.g., 0-4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which contains the receptor-bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is then calculated relative to a standard glucocorticoid.
Visualization of Key Pathways
To provide a better understanding of the biological context of glucocorticoid receptor binding, the following diagrams illustrate the experimental workflow and the canonical signaling pathway.
References
- 1. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Hydrocortisone Aceponate and Other Corticosteroids Using Cytokine Arrays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of hydrocortisone (B1673445) aceponate with other commonly used corticosteroids, namely dexamethasone (B1670325), prednisolone (B192156), and betamethasone (B1666872). The evaluation is based on their effects on cytokine production, with supporting data from in vitro studies. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a comprehensive understanding for research and drug development applications.
Introduction to Corticosteroids and their Anti-inflammatory Mechanism
Corticosteroids are a class of steroid hormones that are widely used for their potent anti-inflammatory and immunosuppressive properties.[1] Their mechanism of action is primarily mediated through their binding to the cytosolic glucocorticoid receptor (GR).[2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[2] This genomic action leads to two main anti-inflammatory effects:
-
Transactivation: The GR complex upregulates the expression of anti-inflammatory proteins such as lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
-
Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]
Hydrocortisone aceponate is a potent, non-halogenated topical corticosteroid that has been developed to optimize the benefit-risk ratio.[3] This guide will compare its effects on cytokine profiles with other well-established corticosteroids.
Comparative Analysis of Cytokine Inhibition
The anti-inflammatory potency of corticosteroids can be quantified by their ability to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. The following tables summarize the available quantitative data from in vitro studies on the inhibitory effects of hydrocortisone, dexamethasone, betamethasone, and prednisolone on various cytokines. It is important to note that the data is compiled from different studies with varying experimental conditions (e.g., cell types, stimuli, drug concentrations), and direct head-to-head comparative studies using cytokine arrays for all these specific corticosteroids are limited.
Table 1: Comparative Inhibition of Interleukin-8 (IL-8) and Macrophage Inflammatory Protein-1α (MIP-1α)
| Corticosteroid | Maximal Inhibition of IL-8 Release (%)[4][5] | IC50 for IL-8 Release (M)[4][5] | Maximal Inhibition of MIP-1α Release (%)[4][5] | IC50 for MIP-1α Release (M)[4][5] |
| Hydrocortisone | 91 | 1.8 x 10⁻⁷ | 70 | 4.8 x 10⁻⁷ |
| Dexamethasone | 91 | 3.4 x 10⁻⁹ | 69 | 1.0 x 10⁻⁸ |
| Betamethasone | 97 | 1.8 x 10⁻⁸ | 88 | 3.8 x 10⁻⁸ |
Data from TNF-α stimulated polymorphonuclear neutrophils from newborns.[4][5]
Table 2: Comparative Inhibition of Chemokines in LPS-Stimulated U937 Cells
| Corticosteroid | Mean AUC for Percent Inhibition of MCP-1[6] | Mean AUC for Percent Inhibition of MIP-1α[6] | Mean AUC for Percent Inhibition of MIP-1β[6] | Mean AUC for Percent Inhibition of RANTES[6] |
| Hydrocortisone | 0.91 | 0.81 | 0.77 | 0.44 |
| Betamethasone | 0.82 | 0.82 | 0.81 | 0.43 |
| Prednisone | 0.96 | 1.04 | 0.95 | 1.04 |
Area Under the Curve (AUC) for percent inhibition was calculated from dose-response curves.[6]
Table 3: Effects on Other Key Cytokines from Various In Vitro Studies
| Corticosteroid | Cytokine | Cell Type | Stimulus | Observed Effect |
| Dexamethasone | TNF-α, IL-6 | Whole Blood | LPS | Dose-dependent inhibition[7] |
| Dexamethasone | IFN-γ | T-cells | CD3/CD28 | 58-61% reduction in production[8] |
| Dexamethasone | IL-1β, IL-6, IL-1Ra | PBMCs | SARS-CoV-2 | Dose-dependent inhibition[9] |
| Prednisolone | TNF-α, IL-6 | Endometrial Stromal Fibroblasts | - | Inhibition of gene expression[10] |
| Betamethasone | IL-1α, IL-1β, IL-6, IL-12(p70), TNF-α | PBMCs | TLR and PHA | Potent suppression[11] |
| Hydrocortisone | IFN-γ, IL-10 | PBMCs | LPS + PHA | Increased secretion at 10⁻⁸ M, suppressed at 10⁻⁶ M[12][13] |
| Hydrocortisone | IL-2, IL-4 | PBMCs | LPS + PHA | Suppressed secretion at 10⁻⁶ M[12][13] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the corticosteroid signaling pathway and a typical workflow for a cytokine array experiment.
Caption: Corticosteroid signaling pathway.
Caption: Experimental workflow for cytokine array analysis.
Experimental Protocols
This section outlines a generalized protocol for validating the anti-inflammatory effects of corticosteroids using a membrane-based cytokine array. This protocol is based on commercially available kits and should be adapted according to the specific manufacturer's instructions.
Objective: To compare the inhibitory effects of this compound, dexamethasone, prednisolone, and betamethasone on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, Dexamethasone, Prednisolone, Betamethasone (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Human Cytokine Array Kit (containing antibody-coated membranes, detection antibody cocktail, streptavidin-HRP, wash buffers, and detection reagents)
-
Multi-well plates
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment:
-
Isolate human PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Culture PBMCs in RPMI-1640 complete medium at a density of 1 x 10⁶ cells/mL in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound, dexamethasone, prednisolone, betamethasone, or vehicle control for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the pre-treated cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the cell cultures to pellet the cells.
-
Carefully collect the supernatants, which contain the secreted cytokines.
-
-
Cytokine Array Assay:
-
Bring all kit components to room temperature.
-
Block the cytokine array membranes according to the manufacturer's protocol (typically 1 hour at room temperature).
-
Incubate the blocked membranes with the collected cell supernatants overnight at 4°C with gentle shaking.
-
Wash the membranes to remove unbound proteins.
-
Incubate the membranes with the biotinylated detection antibody cocktail for 1-2 hours at room temperature.
-
Wash the membranes again.
-
Incubate the membranes with streptavidin-HRP for 30-60 minutes at room temperature.
-
Perform a final series of washes.
-
Add the chemiluminescent detection reagents to the membranes.
-
-
Data Acquisition and Analysis:
-
Immediately capture the chemiluminescent signals using an appropriate imaging system.
-
Use image analysis software to measure the pixel density of each spot on the array, which corresponds to the relative amount of each cytokine.
-
Normalize the data to the positive controls on the array.
-
Calculate the percentage of cytokine inhibition for each corticosteroid treatment compared to the LPS-stimulated vehicle control.
-
Compare the inhibitory profiles of the different corticosteroids.
-
Conclusion
This guide provides a comparative overview of the anti-inflammatory effects of this compound and other corticosteroids based on their ability to modulate cytokine production. The provided data, although compiled from various sources, suggests that while all these corticosteroids exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines, their potencies can vary. Dexamethasone and betamethasone generally show higher potency in inhibiting certain cytokines compared to hydrocortisone.
The experimental protocol and workflow diagrams offer a practical framework for researchers to conduct their own comparative studies using cytokine arrays. Such studies are crucial for the development of new anti-inflammatory drugs with improved efficacy and safety profiles. Further head-to-head comparative studies using standardized cytokine array platforms are warranted to provide a more definitive ranking of the anti-inflammatory potencies of these corticosteroids.
References
- 1. Item - The effect of cortisol, MPA and progesterone on cytokine production three and six days post stimulation of PBMCs with BCG. - Public Library of Science - Figshare [plos.figshare.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-related inhibition of proinflammatory cytokine release from neutrophils of the newborn by dexamethasone, betamethasone, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytokine release and its modulation by dexamethasone in whole blood following exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
- 13. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
In Vivo Skin Penetration: A Comparative Analysis of Hydrocortisone Aceponate and Mometasone Furoate
In the realm of topical corticosteroids, the efficacy and safety profiles are paramount considerations for researchers and drug development professionals. A key determinant of these characteristics is the extent to which the active molecule penetrates the skin barrier. This guide provides an in-depth, objective comparison of the in vivo skin penetration of two prominent corticosteroids: hydrocortisone (B1673445) aceponate and mometasone (B142194) furoate. The comparison is supported by experimental data from vasoconstrictor assays, an established surrogate measure for assessing the potency and bioavailability of topical corticosteroids.
Quantitative Comparison of Skin Penetration
The vasoconstrictor assay, or skin blanching assay, is a widely accepted in vivo method to evaluate the bioequivalence and potency of topical corticosteroids. The degree of skin pallor (blanching) is proportional to the extent of drug penetration and its pharmacological activity.
A randomized, double-blind, intra-individual comparative trial provides valuable insights into the relative vasoconstrictor effects of mometasone furoate, methylprednisolone (B1676475) aceponate (a structurally similar diester to hydrocortisone aceponate), and hydrocortisone.[1] The results, measured by chromametry, are summarized below.
| Corticosteroid | Maximal Blanching Effect (Days) | Chromametry (Lab* scale) vs. Hydrocortisone |
| Mometasone Furoate (MF) | 3 - 5 | Statistically significant difference (P < 0.005) |
| Methylprednisolone Aceponate (MPA) | 3 - 5 | Demonstrable blanching effect at day 3 (a-value, P < 0.05) |
| Hydrocortisone (OH-C) | No clinically visible blanching | Baseline |
Key Findings:
-
Mometasone furoate and methylprednisolone aceponate demonstrated a significantly greater vasoconstrictor effect compared to hydrocortisone.[1]
-
Maximal blanching for both mometasone furoate and methylprednisolone aceponate was observed between days 3 and 5 of treatment.[1]
-
Clinically visible blanching was not observed with hydrocortisone.[1]
Experimental Protocols
Vasoconstrictor Assay (Skin Blanching Assay)
The vasoconstrictor assay is a non-invasive method to assess the potency of topical corticosteroids by measuring the degree of skin blanching caused by the constriction of superficial dermal blood vessels.[3]
Objective: To quantify and compare the vasoconstrictive potency of this compound and mometasone furoate as an indicator of their skin penetration and bioavailability.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited. Subjects who show a discernible blanching response to corticosteroids are selected as "responders."
-
Test Area Demarcation: Several small test sites (e.g., 2 cm x 2 cm) are marked on the flexor surface of the forearms of each subject.
-
Product Application: A standardized amount of the test formulations (this compound, mometasone furoate, and a vehicle control) is applied to the designated test sites. The application is typically done under occlusion for a specified period (e.g., 6 hours) to enhance penetration.
-
Assessment of Vasoconstriction:
-
Visual Scoring: At predetermined time points after application, trained observers visually assess the degree of skin blanching at each test site using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).
-
Chromametry: A chromameter, a device that quantifies color, is used to objectively measure the changes in skin color.[4][5] The L* (lightness), a* (redness), and b* (yellowness) values are recorded. A decrease in the a* value indicates a reduction in redness and thus, vasoconstriction.[1]
-
-
Data Analysis: The visual scores and chromameter readings are plotted against time to generate a dose-response curve. The area under the effect curve (AUEC) is calculated to quantify the total vasoconstrictor response. Statistical analysis is performed to compare the potency of the different formulations.[3]
Mechanism of Action: Glucocorticoid Signaling Pathway
Topical corticosteroids exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[6][7] This binding initiates a cascade of molecular events that ultimately modulate the expression of pro-inflammatory and anti-inflammatory genes.
Upon binding to the corticosteroid, the GR translocates to the nucleus where it can act in two primary ways:
-
Transactivation: The corticosteroid-GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1) and anti-inflammatory cytokines.[6]
-
Transrepression: The corticosteroid-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[8] This interaction prevents these factors from binding to their DNA response elements, thereby inhibiting the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]
References
- 1. Comparison of skin atrophy and vasoconstriction due to mometasone furoate, methylprednisolone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tape-strips provide a minimally invasive approach to track therapeutic response to topical corticosteroids in atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Evaluation of the skin blanching of topically applied steroids using a chroma meter in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of chromameter results obtained from corticosteroid-induced skin blanching assay: comparison of visual and chromameter data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical corticosteroids: mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 8. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: Hydrocortisone Aceponate vs. Methylprednisolone Aceponate
In the landscape of topical corticosteroids, hydrocortisone (B1673445) aceponate and methylprednisolone (B1676475) aceponate are two prominent molecules utilized for their anti-inflammatory properties. This guide provides a comparative analysis of their in vitro characteristics, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head in vitro studies are not extensively available in the current literature, a comparative assessment can be constructed from existing data on their potency, receptor binding characteristics, and effects on cellular processes.
Potency and Classification
Topical corticosteroids are categorized into different potency classes, which is a crucial factor in their clinical application. Methylprednisolone aceponate is consistently classified as a potent corticosteroid, whereas hydrocortisone aceponate, a diester of hydrocortisone, is generally considered to be of moderate potency.[1][2][3][4][5]
| Compound | Potency Class | Relative Potency (Compared to Hydrocortisone) |
| This compound | Moderate | 2-25 times |
| Methylprednisolone Aceponate | Potent | 100-150 times[2] |
Glucocorticoid Receptor Signaling Pathway
Both this compound and methylprednisolone aceponate exert their effects through the glucocorticoid receptor (GR).[6] The unbound receptor is located in the cytoplasm. Upon binding of a glucocorticoid, the receptor-ligand complex translocates to the nucleus where it modulates gene expression. This can occur through two main mechanisms: transactivation, where the complex binds to glucocorticoid response elements (GREs) to upregulate the expression of anti-inflammatory genes, and transrepression, where the complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[6]
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative Biological Activity: Inhibition of Collagen Synthesis
While an in vitro study, a key performance indicator of corticosteroid activity on skin is the inhibition of collagen synthesis, which is associated with the atrophogenic potential of these drugs. An in vivo study provides quantitative data on the reduction of procollagen (B1174764) propeptides, which can serve as a surrogate for in vitro activity on dermal fibroblasts.
| Compound | Reduction in Procollagen Type I N-terminal Peptide (PINP) | Reduction in Procollagen Type III N-terminal Peptide (PIIINP) |
| Hydrocortisone | 66% | 62% |
| Methylprednisolone Aceponate | 68% | 68% |
| Mometasone (B142194) Furoate | 72% | 72% |
| Data from a study on the effect of hydrocortisone, methylprednisolone aceponate, and mometasone furoate on collagen synthesis in human skin in vivo.[7] |
Proposed Experimental Workflow for Head-to-Head In Vitro Comparison
To directly compare the in vitro performance of this compound and methylprednisolone aceponate, a multi-faceted experimental approach is recommended. This workflow would provide quantitative data on key parameters of glucocorticoid activity.
References
- 1. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 2. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 3. www1.racgp.org.au [www1.racgp.org.au]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Effect of hydrocortisone, methylprednisolone aceponate and momethasone furoate on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Hydrocortisone Aceponate Using the Vasoconstrictor Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of hydrocortisone (B1673445) aceponate, a potent topical corticosteroid, utilizing the industry-standard vasoconstrictor assay. By examining its performance against other commonly used corticosteroids and detailing the experimental methodologies, this document serves as a valuable resource for professionals in dermatological research and drug development.
Comparative Potency of Topical Corticosteroids
The vasoconstrictor assay is a reliable in vivo method to determine the bio-potency of topical corticosteroids. The principle of this assay is based on the ability of corticosteroids to cause cutaneous vasoconstriction, leading to a visible blanching of the skin. The intensity of this blanching effect is directly proportional to the potency of the corticosteroid.
Topical corticosteroids are generally categorized into seven classes based on their potency, ranging from Class I (superpotent) to Class VII (least potent). Hydrocortisone aceponate is classified as a potent corticosteroid, placing it in Class IV or V depending on the specific formulation and classification system.
The following table summarizes the relative potency of this compound in comparison to other well-known topical corticosteroids. Potency is often expressed relative to hydrocortisone, which is the least potent.
| Corticosteroid | Concentration (%) | Potency Class | Relative Potency (Approx. vs. Hydrocortisone 1%) |
| Clobetasol Propionate | 0.05 | I (Superpotent) | 600 - 1000x |
| Betamethasone Dipropionate | 0.05 | I (Superpotent) | 600x |
| This compound | 0.1 | IV/V (Potent) | 50 - 100x |
| Mometasone Furoate | 0.1 | II (Potent) | 100 - 150x |
| Betamethasone Valerate | 0.1 | III (Potent) | 50 - 100x |
| Triamcinolone Acetonide | 0.1 | III (Potent) | 10 - 25x |
| Hydrocortisone | 1.0 | VII (Least Potent) | 1x |
Note: The potency of a topical corticosteroid can be influenced by its vehicle (e.g., ointment, cream, lotion), the integrity of the skin barrier, and the use of occlusion.
Experimental Protocol: The Vasoconstrictor Assay (McKenzie and Stoughton Method)
The vasoconstrictor assay, as originally described by McKenzie and Stoughton, is a standardized method for evaluating the potency of topical corticosteroids.
Objective: To assess and compare the vasoconstrictive (skin blanching) effects of topical corticosteroid formulations.
Materials:
-
Test corticosteroid formulations (e.g., this compound cream/ointment).
-
Reference corticosteroid formulations of known potency.
-
Vehicle control (placebo).
-
Healthy human volunteers with normal skin on the flexor aspect of the forearms.
-
Occlusive dressing (e.g., plastic film).
-
Skin marker.
-
Chromameter (for objective color measurement).
-
Standardized lighting conditions.
Procedure:
-
Subject Selection: Recruit healthy volunteers with no history of skin diseases or allergies to the test substances. Subjects should refrain from using any topical or systemic corticosteroids for a specified period before the study.
-
Site Demarcation: Mark multiple, uniform application sites (e.g., 1 cm² squares) on the flexor surface of the forearms of each volunteer.
-
Baseline Measurement: Before application, measure the baseline skin color of each site using a chromameter. The a* value (redness) is the most relevant parameter for assessing blanching.
-
Product Application: Apply a standardized amount (e.g., 10 µL) of each test and reference formulation, as well as the vehicle control, to the designated sites in a randomized and blinded manner.
-
Occlusion: Cover the application sites with an occlusive dressing to enhance penetration of the corticosteroid. The duration of occlusion is typically 6 to 16 hours.
-
Removal and Cleaning: After the specified occlusion period, remove the dressing and gently clean the sites to remove any residual formulation.
-
Assessment of Vasoconstriction:
-
Visual Scoring: At predetermined time points after removal (e.g., 2, 4, 6, and 24 hours), trained and blinded observers assess the degree of skin blanching at each site using a graded scale (e.g., 0 = no blanching, 1 = slight, 2 = moderate, 3 = marked, 4 = intense blanching).
-
Chromameter Measurement: At the same time points, measure the skin color of each site using a chromameter under standardized lighting. A decrease in the a* value indicates an increase in blanching.
-
-
Data Analysis: The blanching scores (both visual and chromameter data) are plotted against time for each formulation. The area under the curve (AUC) is calculated to represent the total vasoconstrictor effect. The potencies of the test formulations are then ranked relative to the reference standards.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow of the vasoconstrictor assay.
Caption: Signaling pathway of glucocorticoid-induced vasoconstriction.
Conclusion
The vasoconstrictor assay remains the gold standard for assessing the potency of topical corticosteroids. This compound demonstrates potent activity, positioning it as an effective treatment for various inflammatory dermatoses. Understanding its relative potency through standardized assays is crucial for appropriate clinical application and for the development of new and improved topical formulations. The detailed experimental protocol and signaling pathway provided in this guide offer a robust framework for researchers and drug development professionals in the field of dermatology.
Cross-Reactivity Profile of Hydrocortisone Aceponate with Corticosteroid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of hydrocortisone (B1673445) aceponate with other key corticosteroid receptors, namely the glucocorticoid (GR), mineralocorticoid (MR), androgen (AR), and estrogen (ER) receptors. Understanding the selectivity of hydrocortisone aceponate is crucial for predicting its therapeutic efficacy and potential side effects. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.
Comparative Receptor Binding Affinity
The binding affinity of a corticosteroid to its target receptor is a primary determinant of its potency. The following table summarizes the available quantitative data on the binding affinity of this compound and other commonly used corticosteroids for the glucocorticoid, mineralocorticoid, androgen, and estrogen receptors. Data is presented as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), where lower values indicate higher affinity.
| Corticosteroid | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |
| This compound | Kd: 9.8 nM (for a related compound, hydrocortisone 17-butyrate 21-propionate in rat liver)[1] | Data not available | Data not available | Data not available |
| Dexamethasone | Kd: 5.7-6.7 nM[2] | Kd: 23.9 nM[3] | Low affinity[4][5] | Low affinity[5] |
| Prednisolone | High affinity[6] | High affinity[6] | Data not available | Data not available |
| Hydrocortisone (Cortisol) | Kd: 17.5-24.6 nM[2] | Kd: 43.8 nM[3] | Low affinity[4][5] | Low affinity[5] |
| Aldosterone | Kd: 92 nM[3] | Kd: 0.86 nM[3] | Data not available | Data not available |
Note: Direct comparative data for this compound across all receptors is limited. Its high affinity for the glucocorticoid receptor is expected due to its therapeutic function. Based on its chemical structure and the general behavior of glucocorticoids, it is anticipated to have a lower affinity for mineralocorticoid, androgen, and estrogen receptors.
Experimental Protocols
The determination of corticosteroid receptor binding affinity is typically performed using a competitive radioligand binding assay.
Radioligand Displacement Assay Protocol
This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
1. Receptor Preparation:
-
A source of the target receptor is required. This can be in the form of a cytosolic fraction from tissues or cultured cells known to express the receptor of interest (e.g., rat liver for GR, rat kidney for MR).
-
The tissue or cells are homogenized in a suitable buffer and centrifuged to isolate the cytosolic fraction containing the soluble receptors.
2. Binding Reaction:
-
A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR) is incubated with the receptor preparation.
-
A range of concentrations of the unlabeled test compound (the "competitor") is added to compete with the radiolabeled ligand for binding to the receptor.
-
The reaction is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand.
-
A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, leaving the larger receptor-ligand complexes in solution.
-
The mixture is then centrifuged, and the supernatant containing the bound radioligand is collected.
4. Quantification:
-
The amount of radioactivity in the supernatant is measured using a scintillation counter.
-
The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in assessing cross-reactivity, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the general signaling pathway of corticosteroid receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: General signaling pathway of corticosteroid receptors.
References
- 1. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative differences in androgen and glucocorticoid receptor DNA binding properties contribute to receptor-selective transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the rules of engagement of androgen and glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the mineralocorticoid receptor in steroidinduced cytotoxicity in pediatric acute lymphoblastic leukemia | Haematologica [haematologica.org]
A Comparative Analysis of Hydrocortisone Aceponate and Clobetasol Propionate in Dermatological Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and safety profiles of two prominent topical corticosteroids: hydrocortisone (B1673445) aceponate and clobetasol (B30939) propionate (B1217596). This analysis is based on available clinical trial data to inform preclinical and clinical research strategies.
Efficacy Profile
The therapeutic efficacy of topical corticosteroids is paramount in the management of inflammatory dermatoses. Key endpoints in clinical trials include the Psoriasis Area and Severity Index (PASI) for psoriasis and the Eczema Area and Severity Index (EASI) or the SCORing Atopic Dermatitis (SCORAD) index for atopic dermatitis. The Investigator's Global Assessment (IGA) is a common measure across various dermatological conditions.
Due to the absence of a direct comparative study, we present data from representative studies for each compound.
Table 1: Summary of Efficacy Data for Hydrocortisone Aceponate (0.1%) and Clobetasol Propionate (0.05%) from Separate Clinical Trials in Plaque Psoriasis
| Efficacy Endpoint | This compound 0.1% (Indirect Data) | Clobetasol Propionate 0.05% (from a double-blind, vehicle-controlled study)[1] |
| Investigator's Global Assessment (IGA) of "Clear" or "Almost Clear" | Data from a direct comparative trial with clobetasol propionate is unavailable. | In an intra-individual comparison study, a significant treatment effect in favor of clobetasol propionate spray was observed at all visits for the overall target plaque severity (p<0.001).[1] |
| Psoriasis Area and Severity Index (PASI) 75 Response | Data from a direct comparative trial with clobetasol propionate is unavailable. | In a study comparing clobetasol propionate spray to a calcipotriene/betamethasone (B1666872) dipropionate ointment, 75% of patients treated with clobetasol propionate spray achieved a rating of "clear" or "almost clear" after 4 weeks.[2] |
Table 2: Summary of Efficacy Data for this compound (0.1%) and Clobetasol Propionate (0.05%) from Separate Clinical Trials in Atopic Dermatitis
| Efficacy Endpoint | This compound 0.1% (Indirect Data) | Clobetasol Propionate 0.05% (from a randomized, investigator-blinded study)[3] |
| Investigator's Global Assessment (IGA) of "Clear" or "Almost Clear" | A study comparing hydrocortisone butyrate (B1204436) 0.1% with alclometasone (B1664502) dipropionate 0.05% in children with atopic dermatitis showed that 16 of 20 patients in the hydrocortisone butyrate group had 51% to 100% improvement.[4] | Clobetasol propionate 0.05% lotion was found to be significantly more effective than its vehicle at 2 weeks and comparable to the cream formulation in treating moderate to severe atopic dermatitis.[3] |
| Eczema Area and Severity Index (EASI) or SCORAD Reduction | In the aforementioned study with hydrocortisone butyrate, the average improvement in erythema, induration, and pruritus was 70%.[4] | A study comparing clobetasol propionate to hydrocortisone butyrate found a more pronounced improvement in erythema with clobetasol after two weeks.[5] |
Safety and Tolerability Profile
The safety profile of topical corticosteroids is a critical consideration, particularly with long-term use. Common adverse effects include skin atrophy, telangiectasia, striae, and systemic absorption leading to hypothalamic-pituitary-adrenal (HPA) axis suppression.
Table 3: Comparative Safety Profile of this compound and Clobetasol Propionate
| Adverse Event | This compound 0.1% (Indirect Data) | Clobetasol Propionate 0.05% |
| Skin Atrophy | A study on weak corticosteroids showed that significant skin thinning occurred in 3 of 10 subjects treated with clobetasone (B1204786) butyrate 0.05% over 8 weeks, while hydrocortisone acetate (B1210297) 1% did not produce significant atrophy.[6] Data specific to this compound in a comparative trial is lacking. | In a study comparing clobetasol propionate 0.05% with fluocinonide (B1672898) 0.1%, both were found to have a low atrophogenic potential in short-term use.[7] However, as a very potent corticosteroid, the risk of atrophy with long-term use is a significant concern. |
| Telangiectasia | Generally considered to have a lower risk compared to very potent corticosteroids. | Higher risk associated with prolonged use due to its high potency. |
| Systemic Absorption (HPA Axis Suppression) | Designed to be rapidly metabolized in the skin to less active compounds, potentially reducing the risk of systemic side effects. | Higher potential for systemic absorption and HPA axis suppression, especially when used over large surface areas or under occlusion.[8] |
| Local Site Reactions (e.g., burning, itching) | Generally well-tolerated. | Burning and stinging are among the more common local side effects.[9] |
Experimental Protocols
To facilitate the critical evaluation of the presented data, the methodologies of the key cited studies are detailed below.
Study Protocol: Clobetasol Propionate 0.05% vs. Hydrocortisone 1% in Alopecia Areata (Pediatric)[10][11]
-
Study Design: A single-center, randomized, double-blind, 2-arm, parallel-group superiority trial.[10]
-
Participants: 42 children (aged 2-16 years) with alopecia areata affecting at least 10% of the scalp surface area.[10]
-
Interventions: Patients were randomly assigned to receive either clobetasol propionate 0.05% cream or hydrocortisone 1% cream. A thin layer was applied twice daily to the areas of hair loss for two cycles of 6 weeks on and 6 weeks off, for a total of 24 weeks.[11][10]
-
Primary Outcome: Change in scalp surface area with hair loss over 24 weeks.[10]
-
Safety Assessments: Monitoring for skin atrophy and urinary cortisol levels at the beginning and end of the study.[11]
Study Protocol: Clobetasol Propionate 0.05% Spray in Plaque Psoriasis[1]
-
Study Design: A 4-week, single-center, randomized, double-blind, vehicle-controlled, intra-individual study.[1]
-
Participants: 27 subjects with moderate to severe plaque psoriasis.[1]
-
Interventions: Two target lesions per subject were randomized to receive either clobetasol propionate 0.05% spray or its vehicle twice daily for 4 weeks.[1]
-
Efficacy Parameters: Overall target plaque severity score, scaling, erythema, and plaque elevation.[1]
-
Safety Assessments: Recording of adverse events throughout the study.[1]
Mechanism of Action and Signaling Pathways
Both this compound and clobetasol propionate exert their effects through the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects.
Conclusion
Based on an indirect comparison of data from separate clinical trials, clobetasol propionate 0.05% appears to demonstrate superior efficacy in the treatment of inflammatory dermatoses compared to less potent corticosteroids, which would likely include this compound 0.1%. However, this higher efficacy is accompanied by a greater potential for local and systemic adverse effects, particularly with long-term application. This compound, with its favorable metabolic profile within the skin, may offer a better safety margin, although robust comparative efficacy data against very potent corticosteroids are needed.
For researchers and drug development professionals, the choice between these two agents in a preclinical or clinical setting will depend on the specific research question, the target patient population, and the desired balance between efficacy and safety. Further head-to-head clinical trials are warranted to provide a definitive comparison of the efficacy and safety profiles of this compound and clobetasol propionate.
References
- 1. An Intra-Individual Randomized Safety and Efficacy Comparison of Clobetasol Propionate 0.05% Spray and its Vehicle in the Treatment of Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Comparing clobetasol propionate 0.05% spray to calcipotriene 0.005% betamethasone dipropionate 0.064% ointment for the treatment of moderate to severe plaque psoriasis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical comparison of alclometasone dipropionate cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clobetasol vs Hydrocortisone | Power [withpower.com]
- 6. A study of potential skin atrophy following topical application of weak corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Corticosteroid-Induced Skin Atrophy: A Comprehensive Review [ouci.dntb.gov.ua]
- 8. orpdl.org [orpdl.org]
- 9. drugs.com [drugs.com]
- 10. Clobetasol propionate, 0.05%, vs hydrocortisone, 1%, for alopecia areata in children: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Hydrocortisone Aceponate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Hydrocortisone (B1673445) aceponate, a potent corticosteroid, requires specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of hydrocortisone aceponate and associated materials in a laboratory setting. Adherence to these protocols is crucial for minimizing environmental impact and maintaining a safe research environment.
Hazard Profile and Environmental Considerations
Step-by-Step Disposal Plan
The primary recommendation for the disposal of this compound is to adhere to local, regional, and national regulations for pharmaceutical waste.[1][2][3] In a professional laboratory setting, this involves treating it as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure API.
-
Contaminated laboratory consumables (e.g., vials, syringes, pipette tips, gloves, bench paper).
-
Solutions containing this compound.
-
Materials used for cleaning up spills.
-
-
Segregate this compound waste from general laboratory waste at the point of generation.
2. Containerization and Labeling:
-
Place all this compound waste into a designated, well-sealed, and properly labeled hazardous waste container.[1]
-
The container must be compatible with the chemical waste.
-
The label should clearly state "Hazardous Waste" and include the name "this compound".[1]
3. Storage:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials.[1]
4. Disposal:
-
The preferred method of disposal is through a licensed and approved waste disposal contractor specializing in chemical or pharmaceutical waste.[1][4]
-
High-temperature incineration is the typical method of destruction employed by these contractors.[1][4]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][2]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Restrict Access: Cordon off the spill area to prevent unauthorized entry.
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including gloves, safety goggles, and a lab coat.
-
Containment and Cleanup:
-
For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or a universal absorbent pad.[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
-
Decontamination: Decontaminate the spill surface by scrubbing with a suitable solvent like alcohol.[1]
-
Waste Collection: Collect all cleanup materials (absorbent, contaminated PPE, etc.) and place them in the designated hazardous waste container for this compound.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly established and depend on local regulations, the following table summarizes key characteristics relevant to its handling and disposal.
| Parameter | Value/Information | Reference |
| CAS Number | 74050-20-7 | [2] |
| EC Number | 658-089-2 | [2] |
| Water Hazard Class | WGK 1: Slightly hazardous for water (Self-assessment) | [2] |
| Environmental Precaution | Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | [2] |
| Disposal Recommendation | Must not be disposed of together with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations. | [2] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision-making workflow for the disposal of this compound waste.
References
Personal protective equipment for handling Hydrocortisone Aceponate
Essential Safety Protocols for Handling Hydrocortisone Aceponate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe laboratory operations and proper disposal, minimizing exposure risk and environmental impact.
Hazard Summary: this compound is a potent corticosteroid that presents significant health risks. It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] Crucially, it is designated as a substance that may damage fertility or the unborn child (Reproductive toxicity 1A) and may cause organ damage through prolonged or repeated exposure.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against exposure. All personnel must use the following equipment when handling this compound, particularly in its powdered form.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended.[3] For handling potent compounds or during compounding procedures, double-gloving is a best practice.[3][4] Gloves must be selected based on relevant standards (e.g., EN 374 in Europe, ASTM F739 in the US).[5] Change gloves immediately if they are contaminated, torn, or punctured.
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[3]
-
Body Protection: A lab coat is mandatory.[8] For procedures with a higher risk of contamination, wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4]
-
Respiratory Protection: All handling of this compound powder must be conducted within a certified chemical fume hood or other ventilated enclosure to keep airborne concentrations low.[9][10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[5][9]
Quantitative Exposure and Safety Data
While specific occupational exposure limits (OELs) for this compound are not widely established, limits for similar corticosteroids and general particulates provide guidance.
| Parameter | Value | Source / Regulation |
| Calculated OEL (for Hydrocortisone) | ~ 0.02 mg/m³ | Scientific Documentation[5] |
| OSHA PEL (Particulates Not Otherwise Regulated) | 15 mg/m³ (Total Dust) | OSHA[11] |
| OSHA PEL (Particulates Not Otherwise Regulated) | 5 mg/m³ (Respirable Fraction) | OSHA[11] |
Operational Plans and Methodologies
Workflow for PPE Selection
The following diagram outlines the logical workflow for determining the appropriate level of PPE based on the planned experimental procedure and associated risks.
Caption: PPE selection workflow for this compound.
Emergency Plan: Spill Cleanup Protocol
In the event of a spill, a coordinated and immediate response is critical to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Post warning signs to prevent entry.
-
Assemble PPE: Before re-entering the area, don the appropriate PPE as outlined in the "Maximum PPE" category in the workflow above (double gloves, respirator, gown, goggles, and face shield).
-
Contain and Clean:
-
For solid spills , gently cover the powder with damp paper towels to avoid generating dust. Do not sweep dry powder.[6]
-
Carefully scoop or vacuum the material using a HEPA-filtered vacuum cleaner and place it into a labeled hazardous waste container.[9]
-
For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Decontaminate: Wipe the spill area with a suitable cleaning agent (e.g., soap and water), followed by a deactivating agent if recommended by your institution's safety office.
-
Dispose: All cleanup materials, including contaminated paper towels, absorbent pads, and disposable PPE, must be placed in a sealed, clearly labeled hazardous waste container for disposal.[1]
Disposal Plan for Waste and Contaminated Materials
Proper disposal is a critical final step in the handling process to ensure regulatory compliance and environmental safety.
-
Chemical Waste: All unused or expired this compound, as well as grossly contaminated materials, must be disposed of as hazardous pharmaceutical waste.[8]
-
Contaminated Labware: Reusable glassware should be decontaminated by thoroughly washing with soap and water. Disposable labware that has come into contact with the compound should be discarded as hazardous waste.
-
Contaminated PPE: Used gloves, disposable gowns, and other contaminated PPE should be collected in a designated hazardous waste container for proper disposal.
The following diagram illustrates the decision-making process for the proper disposal of materials.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
